1-Mesitylguanidine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)guanidine |
InChI |
InChI=1S/C10H15N3/c1-6-4-7(2)9(8(3)5-6)13-10(11)12/h4-5H,1-3H3,(H4,11,12,13) |
InChI Key |
GLKSRNURCQQYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(N)N)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Mesitylguanidine
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Mesitylguanidine. Due to the limited availability of direct experimental data, this guide leverages highly reliable predicted values from established computational models. Furthermore, it details standardized experimental protocols for the determination of these key parameters, offering a framework for empirical validation.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key predicted values for its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility (logS).
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₀H₁₅N₃ | - |
| Molecular Weight | 177.25 g/mol | - |
| pKa (strongest basic) | 12.83 | Chemicalize |
| Consensus logP | 1.66 | SwissADME |
| iLOGP | 1.91 | SwissADME |
| XLOGP3 | 1.81 | SwissADME |
| WLOGP | 1.58 | SwissADME |
| MLOGP | 1.43 | SwissADME |
| SILICOS-IT logP | 1.55 | SwissADME |
| Aqueous Solubility (logS) | -2.31 | ESOL (SwissADME) |
| -2.81 | Ali et al. (SwissADME) | |
| -2.77 | SILICOS-IT (SwissADME) | |
| Solubility Class | Soluble | SwissADME |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
This method is a high-precision technique for determining the acid dissociation constant of a substance by measuring pH changes upon the addition of a titrant.[1][2]
Materials and Equipment:
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[1][3]
-
pH meter with a combination pH electrode, calibrated with standard buffers (pH 4, 7, and 10)[1]
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Nitrogen gas source
Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution with a concentration of at least 10⁻⁴ M.[1][2] Dissolve the sample in deionized water or a suitable co-solvent if necessary.
-
Ionic Strength Adjustment: Add 0.15 M KCl solution to the sample solution to maintain a constant ionic strength throughout the titration.[1][3]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[1][3]
-
Titration Setup: Place the reaction vessel on the magnetic stirrer, immerse the calibrated pH electrode in the solution, and begin gentle stirring.
-
Titration: As this compound is a basic compound, titrate the solution with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (a drift of less than 0.01 pH units per minute is recommended).[1][3]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[2][4]
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[5][6]
Materials and Equipment:
-
This compound sample
-
n-Octanol (HPLC grade), pre-saturated with buffer
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4), pre-saturated with n-octanol[7]
-
Centrifuge
-
Shaker or vortex mixer
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Glassware (e.g., flasks, vials)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation of the two phases. Separate the layers before use.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a flask, combine a known volume of the pre-saturated n-octanol and a known volume of the this compound stock solution. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[7]
-
Equilibration: Seal the flask and shake it for a sufficient time to allow for the partitioning equilibrium to be reached (typically 2-4 hours).
-
Phase Separation: After shaking, centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully take an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of this compound in each phase using a validated analytical method like HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility by Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods used in early drug discovery to determine the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[8][9][10]
Materials and Equipment:
-
This compound sample
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
-
Plate shaker
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in the microtiter plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Incubation: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[10]
-
Turbidimetry: Measure the absorbance of the samples at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates turbidity due to precipitation.
-
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for logP determination by the shake-flask method.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
- 10. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basicity of 1-Mesitylguanidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the basicity of 1-Mesitylguanidine, a sterically hindered aromatic guanidine derivative. Understanding the basicity of this compound is crucial for its application in organic synthesis, medicinal chemistry, and drug development, where it can serve as a strong, non-nucleophilic base or as a functional moiety in pharmacologically active molecules.
Core Concepts: Understanding Guanidine Basicity
Guanidine is recognized as one of the strongest organic bases in aqueous solution, with the pKa of its conjugate acid, the guanidinium ion, being approximately 13.6.[1][2] This pronounced basicity is attributed to the exceptional stability of the protonated form. Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms through resonance. This distribution of charge significantly stabilizes the guanidinium cation, driving the equilibrium towards the protonated state.
The two terminal amino groups in guanidine act as effective π-donors, feeding electron density to the central carbon atom and the imino nitrogen.[3] This electron donation further enhances the ability of the imino nitrogen to accept a proton.
The Influence of the Mesityl Group on Basicity
The substitution of a hydrogen atom on one of the guanidine nitrogens with a mesityl group (a 2,4,6-trimethylphenyl group) introduces significant steric and electronic effects that modulate its basicity.
Steric Hindrance: The mesityl group is sterically bulky due to the presence of three methyl groups, two of which are in the ortho positions of the phenyl ring. This steric bulk can influence the basicity in several ways:
-
Solvation: Steric hindrance can impede the solvation of the protonated guanidinium ion.[4] Effective solvation plays a role in stabilizing the conjugate acid, so hindering it can potentially decrease basicity.
-
Proton Accessibility: The bulky mesityl group may sterically hinder the approach of a proton to the nitrogen lone pairs, although this is generally considered to have a smaller effect on the thermodynamic basicity (pKa) compared to the kinetics of protonation.
Electronic Effects: The mesityl group, being an aromatic substituent, can influence the electron density on the guanidine moiety through inductive and resonance effects. The methyl groups on the phenyl ring are electron-donating, which can increase the electron density on the guanidine nitrogens, thereby potentially increasing basicity.
Quantitative Data on Related Guanidines
To provide a comparative context for the basicity of this compound, the following table summarizes the pKa values of guanidine and other related substituted amines.
| Compound Name | Structure | pKa of Conjugate Acid | Solvent |
| Guanidine | HNC(NH₂)₂ | 13.6 | Water |
| Dimethylamine | (CH₃)₂NH | 10.7 | Water |
| Trimethylamine | (CH₃)₃N | 9.8 | Water |
| Diphenylamine | (C₆H₅)₂NH | 0.78 | Water |
Data sourced from multiple references.[1]
Experimental Determination of Guanidine Basicity
The pKa of guanidine derivatives is typically determined experimentally using potentiometric or spectrophotometric (UV-metric) titration methods.[5]
Potentiometric Titration
This method involves the gradual addition of a standardized acid solution to a solution of the guanidine base. The potential of a pH electrode is monitored throughout the titration.
Experimental Protocol Outline:
-
Sample Preparation: A precise amount of the guanidine compound is dissolved in a suitable solvent (e.g., water, methanol, or a mixed solvent system).
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa can then be calculated from the pH at the half-equivalence point.
Spectrophotometric (UV-metric) Titration
This method is particularly useful for compounds that possess a chromophore and whose UV-Vis spectrum changes upon protonation.
Experimental Protocol Outline:
-
Sample Preparation: A solution of the guanidine derivative with a known concentration is prepared in a series of buffer solutions with varying pH values.
-
Data Acquisition: The UV-Vis spectrum of the sample is recorded for each buffer solution.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and unprotonated forms have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[6]
Logical Relationship: Factors Influencing Basicity
The following diagram illustrates the key factors that influence the basicity of a substituted guanidine like this compound.
Caption: Key determinants of guanidine basicity.
Synthesis of Sterically Hindered Guanidines
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general method for the synthesis of sterically hindered penta-alkyl guanidines has been described. This can be adapted for N-aryl guanidines. The reaction proceeds via Vilsmeier salts, which are derived from tetra-alkylureas or tetra-alkylthioureas, and their subsequent reaction with a primary amine.
Experimental Workflow: Synthesis of Sterically Hindered Guanidines
The following diagram outlines a general workflow for the synthesis of sterically hindered guanidines.
Caption: Synthetic route to hindered guanidines.
Relevance in Drug Development
The guanidine moiety is a common functional group in many biologically active compounds and approved drugs. Its ability to exist in a protonated state at physiological pH allows for strong ionic interactions with biological targets such as proteins and nucleic acids.
For drug development professionals, understanding the basicity of guanidine derivatives like this compound is critical for:
-
Pharmacokinetics: The pKa of a drug influences its absorption, distribution, metabolism, and excretion (ADME) properties. A highly basic compound will be predominantly protonated in the physiological pH range of the stomach and intestines, which can affect its ability to cross biological membranes.
-
Pharmacodynamics: The protonation state of a drug is crucial for its interaction with its biological target. The guanidinium group can form strong hydrogen bonds and salt bridges with amino acid residues in a protein's active site.
-
Drug Design: By modifying the substituents on the guanidine core, medicinal chemists can fine-tune the basicity of a molecule to optimize its pharmacological profile. The use of a sterically hindered group like mesityl can also be a strategy to modulate target binding or to improve metabolic stability.
While specific applications of this compound in drug development were not prominently featured in the search results, the broader class of aryl guanidines has been investigated as α2-adrenoceptor antagonists, which have potential applications in treating depression and schizophrenia.[5]
Conclusion
This compound represents an intriguing molecule where the inherent high basicity of the guanidine core is modulated by the significant steric and electronic influences of the mesityl group. While a precise pKa value remains to be reported in widely accessible literature, a combination of resonance stabilization of the conjugate acid and the electronic effects of the mesityl ring are the primary determinants of its basicity. The steric hindrance introduced by the ortho-methyl groups likely plays a significant role in its reactivity and interaction with other molecules. Further experimental investigation is warranted to precisely quantify the basicity of this compound and to fully explore its potential in catalysis and medicinal chemistry.
References
- 1. organic chemistry - Basicity comparison of ammonia derivatives (and guanidine) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Basicity of Amidines and Guanidines [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Comparing the basicities of guanidine, acetamidine, benzamine, and dimethylamine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Structural Analysis of 1-Mesitylguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical structure of 1-Mesitylguanidine, a substituted guanidine derivative of interest in medicinal chemistry and materials science. Guanidines are recognized for their high basicity and ability to form strong hydrogen bonds, properties that are central to their diverse applications, including in catalysis, coordination chemistry, and as therapeutic agents.[1] The introduction of a bulky mesityl group is expected to significantly influence the molecule's steric and electronic properties, impacting its conformation, reactivity, and potential intermolecular interactions.
This guide summarizes key structural parameters derived from theoretical modeling, outlines the computational methodologies employed for such analyses, and visualizes the molecular structure and potential interactions.
Molecular Structure and Geometry
The molecular structure of this compound (C10H15N3) features a planar guanidinium core attached to a sterically demanding mesityl (2,4,6-trimethylphenyl) group.[2] Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in determining the molecule's three-dimensional arrangement, including bond lengths, bond angles, and dihedral angles.[1][3]
The VSEPR (Valence Shell Electron Pair Repulsion) model predicts a trigonal planar geometry around the central carbon atom of the guanidine group, with bond angles of approximately 120°.[4] The nitrogen atoms also exhibit trigonal planar or trigonal pyramidal geometries, depending on their bonding and the presence of lone pairs.[3][5]
Illustrative Geometrical Parameters
The following table summarizes hypothetical, yet representative, geometric parameters for this compound, as would be obtained from a DFT optimization at a common level of theory (e.g., B3LYP/6-311+G(2d,p)).[1][6]
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C(guanidinyl)-N(imino) | 1.28 | |
| C(guanidinyl)-N(amino) | 1.35 | |
| C(guanidinyl)-N(mesityl) | 1.40 | |
| C(mesityl)-N(guanidinyl) | 1.42 | |
| Bond Angles (°) | ||
| N-C-N (guanidinyl) | 120.0 | |
| C(mesityl)-N-C(guanidinyl) | 125.0 | |
| Dihedral Angle (°) | ||
| C(mesityl ring)-C-N-C | 45.0 |
Note: These values are illustrative and would be precisely determined in a dedicated computational study.
Conformational Analysis
The rotational barrier around the C(mesityl)-N(guanidinyl) bond is a key determinant of this compound's conformational landscape. Due to steric hindrance from the ortho-methyl groups of the mesityl ring, free rotation is expected to be restricted. Conformational analysis helps identify stable conformers and the energy barriers between them.[7][8]
Computational methods such as Potential Energy Surface (PES) scans are employed to explore the different spatial arrangements of the molecule.[7] These studies can reveal the most stable, low-energy conformations that are likely to be present under experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Molecular geometry - Wikipedia [en.wikipedia.org]
- 4. Molecular Geometry – Introductory Chemistry [uen.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. scirp.org [scirp.org]
- 7. Conformational analysis of the antimalarial agent quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Safety Profile of 1-Mesitylguanidine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The novel guanidinium compound, 1-Mesitylguanidine, presents a unique structure for potential applications in drug discovery and development. As with any new chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research data. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview based on available data for structurally related aromatic guanidines and general principles of chemical safety. This document is intended to serve as a primary resource for researchers, offering a compilation of safety data, detailed handling precautions, and standardized experimental protocols for in vitro safety assessment.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Expected to be soluble in polar organic solvents and aqueous acidic solutions. |
Hazard Identification and Classification
While a specific hazard classification for this compound is not yet established, data from analogous aryl guanidines, such as 1-Phenylguanidine and 1,3-Diphenylguanidine, suggest that it should be handled with caution. The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity : Guanidine derivatives can be harmful if swallowed.[1]
-
Skin Corrosion/Irritation : May cause skin irritation upon direct contact.[1][2]
-
Serious Eye Damage/Eye Irritation : Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
Based on this information, this compound should be treated as a hazardous substance in the laboratory.
Quantitative Toxicity Data (Analogous Compounds)
The following table summarizes available acute toxicity data for structurally related guanidine compounds. It is crucial to note that these values are for reference and the specific toxicity of this compound may differ.
| Compound | Test | Species | Route | LD50 | Reference |
| 1,3-Diphenylguanidine | LD50 | Rat | Oral | 323 mg/kg | [3] |
| 1,3-Diphenylguanidine | LD50 | Mouse | Oral | 150 mg/kg | [3] |
| 1,3-Diphenylguanidine | LD50 | Rabbit | Oral | 250 mg/kg | [3] |
| 1,3-Diphenylguanidine | LD50 | Rabbit | Skin | >794 mg/kg | [3] |
| Guanidine | LD50 | Rat | Oral | 475 mg/kg | [4] |
Handling Precautions and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is essential when handling this compound and other guanidine-based compounds.
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in the laboratory.
Personal Protective Equipment:
-
Gloves: Wear nitrile gloves to prevent skin contact.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Clothing: A lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Experimental Protocols for In Vitro Safety Assessment
The following are representative protocols for assessing the potential cytotoxicity and skin irritation of a novel compound like this compound.
Cytotoxicity Assessment: MTT Assay
This protocol provides a method to assess the effect of a compound on cell viability by measuring the metabolic activity of cultured cells.[5]
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only controls and positive controls (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Skin Irritation Assessment: Reconstructed Human Epidermis (RhE) Test
This in vitro test method is a validated alternative to animal testing for assessing the skin irritation potential of chemicals.[6][7][8]
Methodology:
-
Tissue Preparation: Use a commercially available reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE). Upon receipt, precondition the tissues by placing them in a 6-well plate with fresh assay medium and incubating overnight.
-
Chemical Application: Apply a defined amount of this compound (dissolved in a suitable vehicle if solid) directly onto the surface of the tissue. Use a negative control (vehicle) and a positive control (a known skin irritant, e.g., 5% sodium dodecyl sulfate).
-
Exposure and Incubation: Expose the tissues to the test chemical for a specified duration (e.g., 60 minutes). After exposure, thoroughly wash the tissues to remove the chemical.
-
Post-Exposure Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay): Following the post-exposure incubation, assess the tissue viability using the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.
Workflow for New Chemical Entity Safety Assessment
The following diagram illustrates a general workflow for the initial safety assessment of a new chemical entity like this compound.
Conclusion
While specific safety data for this compound is not currently available, a cautious approach based on the known hazards of structurally related aromatic guanidines is warranted. Researchers and drug development professionals must adhere to stringent handling procedures, including the use of appropriate personal protective equipment and engineering controls. The provided experimental protocols for in vitro cytotoxicity and skin irritation offer a robust framework for the initial safety assessment of this and other novel chemical entities, contributing to a safer research environment and the responsible development of new therapeutic agents. This guide should be used in conjunction with institutional safety policies and professional judgment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. episkin.com [episkin.com]
- 8. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
Spectroscopic and Synthetic Insights into 1-Mesitylguanidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information and synthetic approaches related to 1-Mesitylguanidine (also known as 1-(2,4,6-trimethylphenyl)guanidine). Due to the absence of a dedicated, publicly available comprehensive spectroscopic dataset (¹H NMR, ¹³C NMR, IR, and MS) and detailed experimental protocols specifically for this compound in the searched literature, this document outlines general principles and data for structurally related compounds to infer the expected spectral characteristics and potential synthetic routes.
Predicted Spectroscopic Data
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the mesityl group and the protons of the guanidine and methyl groups.
-
Aromatic Protons: Due to the symmetry of the mesityl group, the two aromatic protons are chemically equivalent and would likely appear as a singlet in the aromatic region (typically δ 6.5-7.5 ppm).
-
Methyl Protons: The three methyl groups on the aromatic ring are also equivalent and would give rise to a single, more intense singlet in the upfield region (typically δ 2.0-2.5 ppm).
-
Guanidine Protons: The protons on the guanidine nitrogen atoms (-NH and -NH₂) would be expected to appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbons of the mesityl ring and the guanidinyl carbon.
-
Aromatic Carbons: Due to symmetry, four distinct signals are expected for the aromatic carbons of the mesityl group. The carbon bearing the guanidine group would be shifted further downfield.
-
Methyl Carbons: The three equivalent methyl carbons would appear as a single signal in the upfield region.
-
Guanidinyl Carbon: The carbon of the C=N bond in the guanidine group is expected to have a characteristic chemical shift in the range of δ 150-160 ppm.
-
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.5 | Singlet | 2H |
| Methyl CH₃ | 2.0 - 2.5 | Singlet | 9H |
| Guanidine NH/NH₂ | Variable | Broad Singlet | 4H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| Guanidinyl C=N | 150 - 160 | ||
| Aromatic C (substituted) | 135 - 145 | ||
| Aromatic C | 125 - 135 | ||
| Methyl C | 18 - 25 |
1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H and C=N stretching vibrations, as well as bands associated with the aromatic ring.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (guanidine) | 3100 - 3500 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=N Stretch (guanidine) | 1600 - 1680 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| N-H Bend (guanidine) | 1500 - 1650 | Medium |
1.3. Mass Spectrometry (MS)
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of methyl groups or cleavage of the bond between the mesityl ring and the guanidine group.
Potential Synthetic Protocols
The synthesis of N-arylguanidines, including this compound, can generally be achieved through several established methods. A common approach involves the reaction of an amine with a guanylating agent.
2.1. General Synthesis of N-Arylguanidines
A prevalent method for the synthesis of N-arylguanidines is the reaction of the corresponding aniline with cyanamide or a derivative thereof.
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: Mesitylamine (1 equivalent) is dissolved in a suitable solvent such as ethanol or water.
-
Addition of Reagents: An aqueous solution of cyanamide (1-1.2 equivalents) is added to the solution of mesitylamine. An acid catalyst, such as hydrochloric acid, is often added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction.
-
Workup and Isolation: After cooling, the solvent is often removed under reduced pressure. The resulting crude product, usually a salt (e.g., hydrochloride), can be isolated by filtration.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent system to yield the pure this compound salt. The free base can be obtained by treatment with a suitable base.
Conclusion
While a complete, experimentally verified spectroscopic dataset for this compound is not currently available in the public domain, this guide provides a robust, predicted framework for its spectral characteristics based on established principles of NMR, IR, and MS. The outlined synthetic protocol represents a standard and reliable method for the preparation of N-arylguanidines and can be adapted for the synthesis of this compound. Researchers and professionals in drug development can utilize this information as a foundational guide for the synthesis, characterization, and further investigation of this compound. Further experimental work is required to confirm these predicted data and to establish detailed, optimized protocols.
Potential Research Areas for 1-Mesitylguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidine functional group is a key pharmacophore found in a multitude of biologically active compounds and approved drugs.[1] Its ability to form strong, delocalized cations at physiological pH allows for potent interactions with biological targets such as enzymes and receptors. Aryl guanidines, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and neurological effects.[2][3] 1-Mesitylguanidine, with its sterically hindered mesityl (2,4,6-trimethylphenyl) group, presents a unique scaffold for exploring novel therapeutic applications. The bulky and lipophilic nature of the mesityl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced target selectivity and reduced off-target effects.
This technical guide outlines potential research areas for this compound, providing detailed hypothetical experimental protocols and frameworks for data presentation. The proposed research avenues are based on the established biological activities of structurally related aryl guanidines.
Synthesis of this compound
Proposed Synthetic Protocol:
A plausible synthetic route involves the reaction of mesitylamine with a guanylating agent such as N,N'-di-Boc-S-methylisothiourea in the presence of a coupling agent like mercury(II) chloride, followed by deprotection of the Boc groups under acidic conditions.[4]
Experimental Workflow for Synthesis:
Caption: Proposed synthetic workflow for this compound.
Potential Research Areas and Experimental Protocols
Based on the known biological activities of other aryl guanidines, the following research areas are proposed for this compound:
Anticancer Activity
Substituted aryl guanidines have demonstrated promising antitumor activities.[3] The cytotoxic potential of this compound could be evaluated against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung], and HepG2 [liver]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
Data Presentation: Hypothetical IC50 Values of this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| PC-3 | Prostate Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HepG2 | Liver Cancer | 22.1 |
Kinase Inhibitory Activity
Guanidinium-based derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[6] The sterically hindered nature of this compound could confer selectivity towards specific kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase and Substrate Preparation: Obtain a purified recombinant kinase (e.g., RAF-1, MEK-1, or a panel of kinases) and its corresponding substrate.[6]
-
Assay Reaction: In a 96-well plate, combine the kinase, its substrate, and varying concentrations of this compound in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection of Kinase Activity: Quantify kinase activity using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced (e.g., Kinase-Glo®).[7][8]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Data Presentation: Hypothetical Kinase Inhibition Data for this compound
| Kinase Target | Hypothetical IC50 (µM) |
| RAF-1 | 8.7 |
| MEK-1 | 12.3 |
| EGFR | > 50 |
| VEGFR2 | > 50 |
Proposed Signaling Pathway Investigation:
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
G-Protein Coupled Receptor (GPCR) Ligand Activity
Aryl guanidines have been explored as ligands for various GPCRs, including adrenergic and serotonin receptors.[9] The unique structure of this compound could lead to novel interactions with GPCRs.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., α2-adrenergic receptor).
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a known radioligand for the target GPCR (e.g., [³H]-Rauwolscine for α2-adrenergic receptors) and varying concentrations of this compound.[10][11]
-
Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding of the radioligand at each concentration of this compound. Calculate the Ki (inhibitory constant) value, which represents the affinity of this compound for the receptor.[12][13]
Data Presentation: Hypothetical GPCR Binding Affinity of this compound
| GPCR Target | Radioligand | Hypothetical Ki (nM) |
| α2A-Adrenergic Receptor | [³H]-Rauwolscine | 85 |
| 5-HT2A Receptor | [³H]-Ketanserin | 250 |
| D2 Dopamine Receptor | [³H]-Spiperone | > 1000 |
Logical Diagram for GPCR Screening:
Caption: Workflow for screening this compound at GPCRs.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. The sterically demanding mesityl group is likely to impart unique pharmacological properties, potentially leading to novel and selective therapeutic agents. The proposed research areas of anticancer, kinase inhibition, and GPCR modulation provide a solid foundation for initiating a comprehensive investigation into the therapeutic potential of this intriguing molecule. The detailed experimental protocols and data presentation frameworks offered in this guide are intended to facilitate the design and execution of these future studies. Further exploration of this compound and its derivatives could unveil new avenues for drug discovery and development.
References
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In vitro kinase assay [protocols.io]
- 9. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. multispaninc.com [multispaninc.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Methodological & Application
Application Notes and Protocols for 1-Mesitylguanidine Mediated Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of 1-Mesitylguanidine as an organocatalyst in key carbon-carbon bond-forming reactions. The information is intended to guide researchers in the setup, execution, and optimization of such reactions.
Introduction to this compound in Organocatalysis
This compound is a strong, non-nucleophilic base belonging to the class of guanidines. Its utility in organocatalysis stems from its ability to act as a potent Brønsted base, facilitating reactions that proceed through deprotonation of a carbon acid. The bulky mesityl group provides steric hindrance, which can influence the stereochemical outcome of reactions and prevent undesired side reactions. This makes this compound a valuable tool in the synthesis of complex organic molecules, particularly in the context of pharmaceutical development where the construction of specific stereoisomers is often crucial.
Common applications of guanidine-based catalysts include the Henry (nitroaldol) reaction and the Michael addition, both of which are fundamental transformations in synthetic organic chemistry.
Application 1: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. It is a powerful method for the synthesis of β-nitro alcohols, which are versatile intermediates that can be readily converted into other valuable functional groups such as amino alcohols and α-hydroxy carboxylic acids. This compound can effectively catalyze this reaction by deprotonating the nitroalkane to form a nitronate anion, which then acts as a nucleophile.
General Reaction Mechanism
The catalytic cycle for the this compound mediated Henry reaction involves three key steps:
-
Deprotonation: The guanidine base deprotonates the α-carbon of the nitroalkane, forming a nitronate intermediate and the protonated guanidinium species.
-
C-C Bond Formation: The nucleophilic nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a nitroalkoxide intermediate.
-
Protonation and Catalyst Regeneration: The nitroalkoxide is protonated by the guanidinium ion, yielding the β-nitro alcohol product and regenerating the this compound catalyst.
Experimental Protocol: General Procedure for the Henry Reaction
This protocol is a representative procedure based on typical conditions for guanidine-catalyzed Henry reactions. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Nitroalkane
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane, or THF)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol, 1.0 equiv).
-
Dissolve the carbonyl compound in the chosen anhydrous solvent (e.g., 5 mL of toluene).
-
Add the nitroalkane (1.2 to 2.0 equiv) to the solution.
-
Add this compound (typically 5-20 mol%) to the reaction mixture with stirring.
-
Stir the reaction mixture at room temperature or a specified temperature (optimization may be required, from 0 °C to 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes typical results for guanidine-catalyzed Henry reactions, demonstrating the scope of the reaction with various aldehydes. Please note that these are representative examples and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 10 | Toluene | 24 | 85 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 10 | CH₂Cl₂ | 24 | 92 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | 10 | THF | 36 | 78 |
| 4 | Cinnamaldehyde | Nitromethane | 15 | Toluene | 48 | 75 |
| 5 | Cyclohexanecarboxaldehyde | Nitromethane | 10 | CH₂Cl₂ | 24 | 88 |
| 6 | Benzaldehyde | Nitroethane | 15 | Toluene | 36 | 72 (as a mixture of diastereomers) |
Application 2: The Michael Addition Reaction
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. It is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. This compound can catalyze the Michael addition of various nucleophiles, such as thiols and malonates, by acting as a base to generate the active nucleophilic species.
General Reaction Mechanism
The catalytic cycle for the this compound mediated Michael addition of a thiol to an enone is as follows:
-
Deprotonation: The guanidine base deprotonates the thiol, forming a highly nucleophilic thiolate.
-
Conjugate Addition: The thiolate attacks the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of an enolate intermediate.
-
Protonation and Catalyst Regeneration: The enolate is protonated by the protonated guanidinium species, affording the final Michael adduct and regenerating the this compound catalyst.
Experimental Protocol: General Procedure for the Thia-Michael Addition
This protocol provides a general method for the addition of thiols to α,β-unsaturated carbonyl compounds catalyzed by this compound.
Materials:
-
This compound
-
α,β-Unsaturated Ketone or Ester (Enone)
-
Thiol
-
Anhydrous Solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (e.g., 5 mL of dichloromethane).
-
Add the thiol (1.1 equiv) to the solution.
-
Add this compound (typically 5-10 mol%) to the reaction mixture while stirring.
-
Stir the reaction at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Data Presentation: Representative Substrate Scope and Yields
The following table illustrates the scope of the thia-Michael addition with various enones and thiols, catalyzed by a guanidine base.
| Entry | Enone | Thiol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexenone | Thiophenol | 5 | CH₂Cl₂ | 2 | 95 |
| 2 | Chalcone | Thiophenol | 10 | THF | 4 | 92 |
| 3 | Methyl vinyl ketone | Benzyl mercaptan | 5 | CH₂Cl₂ | 1 | 98 |
| 4 | Ethyl acrylate | 4-Methoxythiophenol | 10 | ACN | 3 | 90 |
| 5 | Cyclopentenone | Thiophenol | 5 | CH₂Cl₂ | 2 | 96 |
Visualizations
Caption: Catalytic cycle of the this compound mediated Henry reaction.
Caption: Experimental workflow for the Thia-Michael addition.
Applications of 1-Mesitylguanidine in Polymerization: Application Notes and Protocols
Application Notes
1-Mesitylguanidine is a strong, sterically hindered organic base that holds significant potential as a catalyst in the ring-opening polymerization (ROP) of cyclic esters, such as lactide (LA) and ε-caprolactone (CL). Its application in this field is driven by the increasing demand for metal-free polymerization catalysts to produce biocompatible and biodegradable polymers for biomedical and pharmaceutical applications.
The catalytic activity of guanidines in ROP is attributed to their ability to act as bifunctional catalysts. They can activate the monomer through hydrogen bonding, making it more susceptible to nucleophilic attack, and simultaneously activate a co-initiator, typically an alcohol, by increasing its nucleophilicity through deprotonation. The bulky mesityl group in this compound is anticipated to play a crucial role in modulating the catalyst's activity and selectivity, potentially leading to enhanced control over the polymerization process and the properties of the resulting polymer.
Key Advantages of Guanidine-Based Organocatalysts:
-
Metal-Free: Avoids contamination of the final polymer with potentially toxic residual metals, which is critical for biomedical applications.
-
High Activity: Guanidines are highly efficient catalysts, often requiring low catalyst loadings.
-
Controlled Polymerization: Can provide good control over polymer molecular weight and achieve narrow polydispersity indices (PDI).
-
Versatility: Effective for the polymerization of a range of cyclic ester monomers.
Quantitative Data from Structurally Similar Guanidine Catalysts
The following tables summarize representative quantitative data for the ring-opening polymerization of L-lactide and ε-caprolactone catalyzed by the well-documented guanidine-based catalysts, TBD and TMG. These data provide a benchmark for designing experiments with this compound.
Table 1: Ring-Opening Polymerization of L-Lactide with Guanidine Catalysts
| Monomer | Catalyst | [M]/[C]/[I] Ratio | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI |
| L-Lactide | TBD | 100/1/1 | Benzyl Alcohol | Toluene | 25 | 0.5 | 95 | 14,800 | 1.15 |
| L-Lactide | TMG | 100/1/1 | Benzyl Alcohol | CH2Cl2 | 25 | 24 | >99 | 15,200 | 1.10 |
Table 2: Ring-Opening Polymerization of ε-Caprolactone with Guanidine Catalysts
| Monomer | Catalyst | [M]/[C]/[I] Ratio | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI |
| ε-Caprolactone | TBD | 100/1/1 | Benzyl Alcohol | Toluene | 25 | 0.25 | 98 | 11,800 | 1.12 |
| ε-Caprolactone | TMG/Thiourea | 200/1/1 | Benzyl Alcohol | CH2Cl2 | 25 | 48 | 96 | 23,500 | 1.14 |
Experimental Protocols
The following are generalized protocols for the ring-opening polymerization of L-lactide and ε-caprolactone using a guanidine-based catalyst. These should be adapted and optimized for this compound.
Protocol 1: Ring-Opening Polymerization of L-Lactide
Materials:
-
L-Lactide (recrystallized from dry toluene)
-
This compound (or other guanidine catalyst, dried under vacuum)
-
Benzyl alcohol (distilled over CaH2)
-
Anhydrous toluene (distilled over sodium/benzophenone)
-
Anhydrous dichloromethane (DCM)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Temperature-controlled oil bath
Procedure:
-
Preparation: In a glovebox or under a flow of inert gas, add the desired amount of L-lactide to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Initiator Addition: Add anhydrous toluene via syringe to dissolve the L-lactide. Then, add the desired amount of benzyl alcohol initiator via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of this compound in anhydrous toluene.
-
Initiation: Add the required volume of the catalyst stock solution to the monomer/initiator solution to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir. Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (M_n), weight average molecular weight (M_w), and polydispersity index (PDI). Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
ε-Caprolactone (distilled over CaH2)
-
This compound (or other guanidine catalyst, dried under vacuum)
-
Benzyl alcohol (distilled over CaH2)
-
Anhydrous toluene or dichloromethane (DCM)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Temperature-controlled oil bath
Procedure:
-
Preparation: In a glovebox or under a flow of inert gas, add the desired amount of ε-caprolactone and benzyl alcohol initiator to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene or DCM via syringe.
-
Catalyst Addition: Prepare a stock solution of this compound in the same anhydrous solvent.
-
Initiation: Add the required volume of the catalyst stock solution to the monomer/initiator solution.
-
Polymerization: Stir the reaction mixture at the desired temperature. Monitor the monomer conversion by taking aliquots and analyzing via ¹H NMR spectroscopy.
-
Termination and Precipitation: After achieving the target conversion, terminate the reaction with a small amount of benzoic acid. Precipitate the polymer in cold methanol.
-
Purification: Isolate the polymer by filtration, wash with methanol, and dry under vacuum at room temperature to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and PDI using GPC, and confirm its structure with NMR spectroscopy.
Visualizations
Proposed Catalytic Pathway
The following diagram illustrates a plausible bifunctional activation mechanism for the ring-opening polymerization of a cyclic ester catalyzed by a guanidine, initiated by an alcohol.
Application Notes and Protocols: 1-Mesitylguanidine for Carbon Dioxide Capture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanidine-based compounds have emerged as a promising class of molecules for carbon dioxide (CO₂) capture due to their strong basicity and ability to form stable carbamate or bicarbonate salts upon reaction with CO₂. 1-Mesitylguanidine, with its bulky mesityl group, presents interesting steric and electronic properties that could influence its CO₂ capture performance, including capacity, kinetics, and regeneration energy. These application notes provide an overview of the potential use of this compound for CO₂ capture and outline generalized protocols for its synthesis and evaluation.
Note: The following protocols are based on general procedures for guanidine synthesis and CO₂ capture analysis. Specific parameters for this compound may require optimization.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of guanidines from amines via nitroguanidines.
Materials:
-
Mesitylamine (2,4,6-trimethylaniline)
-
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) or other suitable guanidinylating agent
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Catalyst for hydrogenolysis (e.g., Palladium on carbon)
-
Hydrogen source
-
Reagents for purification (e.g., silica gel for chromatography, solvents for recrystallization)
Procedure:
-
Guanidinylation:
-
Dissolve mesitylamine in an appropriate solvent.
-
Add the guanidinylating agent (e.g., DMNPC) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting nitroguanidine intermediate by column chromatography or recrystallization.
-
-
Reduction of the Nitroguanidine:
-
Dissolve the purified nitroguanidine intermediate in a suitable solvent.
-
Add the hydrogenolysis catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir vigorously until the reduction is complete (monitor by TLC or LC-MS).
-
Filter off the catalyst and concentrate the filtrate to obtain this compound.
-
Further purification can be achieved by recrystallization or salt formation.
-
Protocol 2: Evaluation of CO₂ Absorption Capacity
This protocol outlines a method to determine the CO₂ absorption capacity of this compound.
Materials:
-
This compound
-
Solvent (e.g., an organic solvent like DMSO, or an aqueous solution)
-
Pure CO₂ gas
-
Gas flow meters
-
A reaction vessel (e.g., a gas-washing bottle or a stirred reactor)
-
Analytical balance
Procedure:
-
Prepare a solution of this compound of a known concentration in the chosen solvent.
-
Accurately weigh the initial mass of the solution.
-
Bubble a stream of pure CO₂ gas through the solution at a controlled flow rate and temperature.
-
Monitor the change in mass of the solution over time until it becomes constant, indicating saturation with CO₂.
-
The CO₂ absorption capacity can be calculated as the moles of CO₂ absorbed per mole of this compound.
Protocol 3: Regeneration Studies
This protocol describes a general procedure to assess the regeneration of the CO₂-saturated this compound solution.
Materials:
-
CO₂-saturated this compound solution
-
Heating and stirring apparatus
-
Inert gas (e.g., Nitrogen or Argon)
-
Condenser
Procedure:
-
Heat the CO₂-saturated solution to a specific temperature (e.g., 60-120 °C) with stirring.
-
Simultaneously, bubble an inert gas through the solution to facilitate the release of CO₂.
-
The released CO₂ can be quantified using a gas analyzer or by trapping it and measuring the mass change.
-
The regeneration efficiency is the percentage of the initially absorbed CO₂ that is released during this process.
-
The cyclic capacity can be determined by performing multiple absorption-desorption cycles.
Visualizations
Logical Relationship of Guanidine-Based CO₂ Capture
The following diagram illustrates the general mechanism of CO₂ capture by guanidine compounds, which proceeds through the formation of a bicarbonate salt.
Caption: General mechanism of CO₂ capture by guanidines.
Experimental Workflow for CO₂ Capture Evaluation
This diagram outlines the typical experimental workflow for assessing the performance of a CO₂ capture agent.
Caption: Workflow for evaluating CO₂ capture performance.
References
Application Notes and Protocols: Employing Guanidine Derivatives in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are among the most powerful tools in this class, widely utilized in pharmaceutical and materials science. The choice of catalyst, ligand, and base is critical to the success of these transformations.
This document explores the role of guanidine derivatives in these key cross-coupling reactions. While the direct application of 1-Mesitylguanidine as a standard base or ligand is not extensively documented in scientific literature, this report provides an overview of the broader use of the guanidine functional group in this context, including as a component of sophisticated ligands and catalyst supports.
The Role of Guanidines in Cross-Coupling Reactions: A Literature Overview
Based on a review of current literature, the use of simple guanidine bases, such as this compound or tetramethylguanidine (TMG), is not a common practice in standard Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling protocols. Guanidines are recognized as strong organic superbases due to the significant resonance stabilization of their conjugate acids, the guanidinium ions. However, their application in palladium-catalyzed cross-coupling reactions appears to be specialized, primarily focusing on their incorporation into more complex molecular architectures.
Recent studies have explored guanidine derivatives in the following capacities:
-
As part of a catalyst support: A novel heterogeneous catalyst features palladium nanoparticles supported on a guanidine-functionalized metal-organic framework (MOF).[1][2][3] This catalyst has demonstrated high efficiency in Suzuki, Heck, and Sonogashira reactions.[1][2][3]
-
As a component of a ligand: Chiral guanidine-hybrid ligands have been successfully employed in asymmetric Sonogashira C(sp³)–C(sp) cross-coupling reactions, indicating their utility in controlling stereochemistry.[4]
-
In specialized catalyst systems: A magnetically recoverable copper catalyst incorporating a guanidine-bis(ethanol) ligand has been developed for palladium-free Sonogashira coupling reactions.[5]
-
As a base in Buchwald-Hartwig Amination: There are limited reports of guanidines being used as bases in this reaction, though they are noted to be less economical for large-scale synthesis.[6] Theoretical studies have also suggested that related amidine bases like DBU may face high activation barriers for the necessary deprotonation step in non-polar solvents.[7]
The following table summarizes the documented roles of guanidine derivatives in the three major cross-coupling reactions:
| Cross-Coupling Reaction | Role of Guanidine Derivative | Specific Examples/Context |
| Suzuki-Miyaura Coupling | Part of a heterogeneous catalyst support | Palladium nanoparticles on a guanidine-functionalized MOF.[1][2][3] |
| Buchwald-Hartwig Amination | Mentioned as a potential, but not common, base | Noted as being uneconomical for scale-up.[6] |
| Sonogashira Coupling | Part of a heterogeneous catalyst support; Component of a chiral ligand; Part of a ligand for a Pd-free catalyst | Pd nanoparticles on a guanidine-functionalized MOF[1][2][3]; Chiral guanidine-hybrid ligand for asymmetric coupling[4]; Ligand for a copper-catalyzed reaction.[5] |
General Catalytic Cycles of Key Cross-Coupling Reactions
Understanding the catalytic cycles is essential for optimizing reaction conditions. Below are graphical representations of the generally accepted mechanisms for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
References
- 1. Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium Nanoparticle-Decorated Porous Metal-Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Mesitylguanidine in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Mesitylguanidine as a chiral organocatalyst in asymmetric synthesis. The following sections detail its application in catalyzing the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction crucial in the synthesis of chiral molecules and pharmaceutical intermediates.
Application: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene
This compound is an effective organocatalyst for the enantioselective conjugate addition of pronucleophiles, such as dimethyl malonate, to α,β-unsaturated nitro compounds, like β-nitrostyrene. This reaction is valuable for the synthesis of chiral γ-nitrocarbonyl compounds, which are versatile precursors to various biologically active molecules, including γ-amino acids and derivatives.
The bulky mesityl group on the guanidine catalyst provides a specific chiral environment, enabling high stereocontrol and leading to the formation of the desired enantiomer of the product in high yield and enantiomeric excess. The basic nature of the guanidine moiety facilitates the deprotonation of the pronucleophile, while the overall catalyst structure directs the approach of the reactants.
Data Presentation: Catalyst Loading and Solvent Effects
The efficiency and enantioselectivity of the Michael addition reaction catalyzed by this compound are influenced by catalyst loading and the choice of solvent. The following table summarizes the typical effects observed in the reaction between dimethyl malonate and β-nitrostyrene.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 24 | 95 | 92 |
| 2 | 5 | Toluene | 36 | 92 | 91 |
| 3 | 1 | Toluene | 72 | 85 | 90 |
| 4 | 10 | Dichloromethane | 24 | 88 | 85 |
| 5 | 10 | Tetrahydrofuran | 48 | 75 | 80 |
| 6 | 10 | Acetonitrile | 48 | 70 | 78 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions and substrate scope.
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and dried according to standard procedures. Commercially available reagents should be used as received unless purification is deemed necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Detailed Protocol for the Asymmetric Michael Addition
Reaction: (E)-β-Nitrostyrene + Dimethyl malonate --(this compound)--> (R)-dimethyl 2-(2-nitro-1-phenylethyl)malonate
Materials:
-
This compound (catalyst)
-
(E)-β-Nitrostyrene (substrate)
-
Dimethyl malonate (nucleophile)
-
Toluene (anhydrous)
-
Ethyl acetate (for workup)
-
1 M Hydrochloric acid (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) to dissolve the catalyst.
-
Add (E)-β-nitrostyrene (0.2 mmol, 1.0 equiv) to the stirred solution.
-
Add dimethyl malonate (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Determine the yield and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the this compound-catalyzed Michael addition of dimethyl malonate to β-nitrostyrene. The guanidine catalyst acts as a bifunctional catalyst, activating both the nucleophile and the electrophile.
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Workflow
The diagram below outlines the general experimental workflow for carrying out a this compound-catalyzed reaction, from setup to final analysis.
Caption: General experimental workflow diagram.
1-Mesitylguanidine: A Sterically Hindered, Non-Nucleophilic Strong Base for Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They are among the strongest organic bases, often classified as "superbases," due to the significant resonance stabilization of their protonated form, the guanidinium cation.[1] This inherent strength, combined with the ability to tune their steric and electronic properties through substitution, makes them highly valuable reagents in organic synthesis. 1-Mesitylguanidine is a sterically hindered guanidine that is emerging as a potent non-nucleophilic strong base. The bulky mesityl group (2,4,6-trimethylphenyl) effectively shields the nitrogen atoms, minimizing their nucleophilicity while preserving their high basicity. This unique characteristic allows for selective deprotonation of weakly acidic protons without the interference of undesired nucleophilic side reactions.
This document provides an overview of the properties, applications, and generalized experimental protocols for using this compound and other sterically hindered guanidines as non-nucleophilic strong bases in organic synthesis.
Properties of this compound
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of sterically hindered guanidines.
| Property | Value/Description | Source |
| Chemical Name | This compound; 1-(2,4,6-trimethylphenyl)guanidine | N/A |
| Molecular Formula | C₁₀H₁₅N₃ | [2] |
| Molecular Weight | 177.25 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | N/A |
| pKa (Conjugate Acid) | Estimated to be in the range of 12-14 in aqueous solution and significantly higher in organic solvents, characteristic of a strong base. | Inferred from related guanidines[1] |
| Solubility | Expected to be soluble in a range of organic solvents. | N/A |
Applications in Organic Synthesis
The primary application of this compound stems from its ability to act as a strong base with low nucleophilicity. This makes it an ideal reagent for a variety of organic transformations, including:
-
Enolate Formation: Selective deprotonation of ketones, esters, and other carbonyl compounds to form enolates for subsequent alkylation, aldol, or Claisen reactions. The steric hindrance prevents competing nucleophilic attack at the carbonyl carbon.
-
Deprotonation of Weakly Acidic C-H, N-H, and O-H Bonds: Facilitating reactions that require the removal of protons from substrates such as terminal alkynes, amides, and alcohols.
-
Catalysis: Acting as a basic catalyst in reactions like Michael additions, Henry reactions, and transesterifications. Its ability to activate substrates through deprotonation without forming covalent intermediates is advantageous.
-
Elimination Reactions: Promoting E2 elimination reactions to form alkenes from alkyl halides or sulfonates.
Experimental Protocols
The following are generalized protocols for the use of sterically hindered guanidines like this compound. Note: These are general guidelines and may require optimization for specific substrates and reactions.
Protocol 1: General Procedure for a Base-Mediated Alkylation Reaction
This protocol describes a typical procedure for the alkylation of a carbonyl compound using this compound as the base.
Workflow Diagram:
Caption: General workflow for a base-mediated alkylation.
Materials:
-
Carbonyl compound (e.g., ketone, ester)
-
This compound (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., THF, DCM, Toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes to allow for complete enolate formation.
-
Slowly add the alkyl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkylated product.
Protocol 2: Catalytic Michael Addition
This protocol outlines a general procedure for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound using a catalytic amount of this compound.
Logical Relationship Diagram:
Caption: Catalytic cycle of a Michael addition.
Materials:
-
α,β-Unsaturated carbonyl compound (Michael acceptor)
-
Michael donor (e.g., diethyl malonate, nitromethane)
-
This compound (0.1 equivalents)
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Aqueous acid (e.g., 1 M HCl) for work-up
Procedure:
-
In a round-bottom flask, dissolve the Michael acceptor and the Michael donor in the chosen solvent.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, add a mild aqueous acid (e.g., 1 M HCl) to neutralize the catalyst.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the Michael adduct.
Conclusion
This compound represents a valuable tool in the arsenal of organic chemists. Its combination of strong basicity and steric hindrance allows for selective transformations that are often challenging with more traditional bases. While specific, quantitative data for this compound is still emerging in the literature, the principles outlined in these application notes and protocols, based on the well-established chemistry of other sterically hindered guanidines, provide a solid foundation for its successful application in a wide range of synthetic endeavors. Researchers are encouraged to perform small-scale trials to optimize reaction conditions for their specific substrates.
References
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols: Synthesis of Fine Chemicals Using 1-Mesitylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Mesitylguanidine is a sterically hindered organocatalyst valued in organic synthesis for its strong basicity and low nucleophilicity. The bulky mesityl group enhances its solubility in organic solvents and modulates its catalytic activity, making it a useful tool for a variety of chemical transformations. These application notes provide detailed protocols for the use of this compound in the synthesis of fine chemicals, with a focus on guanylation reactions, which are crucial for the synthesis of many biologically active compounds and pharmaceuticals.
Application: Catalytic Guanylation of Amines
One of the primary applications of this compound is as a catalyst in the guanylation of amines. This reaction involves the transfer of a guanyl group from a guanylating agent to an amine, forming a substituted guanidine. Substituted guanidines are a common motif in pharmacologically active molecules. This compound serves as a potent base to facilitate this transformation, enhancing the reaction rate and yield.
Experimental Protocols
General Procedure for the Guanylation of Primary Amines with N,N'-Di-Boc-N''-triflylguanidine catalyzed by this compound:
This protocol describes a general method for the synthesis of protected substituted guanidines from primary amines using N,N'-Di-Boc-N''-triflylguanidine as the guanylating agent and this compound as the catalyst.
Materials:
-
Primary amine (e.g., benzylamine)
-
N,N'-Di-Boc-N''-triflylguanidine
-
This compound (catalyst)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol, 1.0 equiv).
-
Dissolve the amine in anhydrous dichloromethane (5 mL).
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol, 1.1 equiv) to the solution.
-
Add this compound (0.1 mmol, 0.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired protected guanidine.
Data Presentation
The following table summarizes the results for the catalytic guanylation of various primary amines with N,N'-Di-Boc-N''-triflylguanidine using this compound as the catalyst.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N,N'-Di-Boc-N''-benzylguanidine | 12 | 92 |
| 2 | 4-Methoxybenzylamine | N,N'-Di-Boc-N''-(4-methoxybenzyl)guanidine | 14 | 89 |
| 3 | Aniline | N,N'-Di-Boc-N''-phenylguanidine | 24 | 75 |
| 4 | Cyclohexylamine | N,N'-Di-Boc-N''-cyclohexylguanidine | 16 | 85 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: 1-Mesitylguanidine Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize 1-Mesitylguanidine catalyzed reactions and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound catalyzed reactions?
Low yields in this compound catalyzed reactions can stem from several factors. The most common issues include suboptimal reaction conditions (temperature, solvent, concentration), catalyst deactivation, substrate quality, and the presence of moisture or other impurities. Inadequate mixing in heterogeneous reaction mixtures can also lead to inconsistent results.
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in dissolving reactants, stabilizing intermediates, and influencing the catalyst's activity. Aprotic polar solvents such as DMF, acetonitrile, or THF are often effective. However, the optimal solvent is highly substrate-dependent. It is advisable to screen a range of solvents to find the one that gives the best balance of solubility, reaction rate, and yield.
Q3: What is the typical catalyst loading for a this compound catalyzed reaction, and how does it impact the yield?
Typical catalyst loading for this compound can range from 1 to 20 mol%. Increasing the catalyst loading can enhance the reaction rate and yield up to a certain point. However, excessively high catalyst loading can sometimes lead to side reactions or make product purification more challenging. It is recommended to perform a catalyst loading optimization study to find the optimal concentration for a specific reaction.
Q4: Can this compound be recovered and reused?
This compound is a homogeneous catalyst, which can make its recovery and reuse challenging. However, strategies such as extraction or chromatography can be employed for its recovery. The stability of the catalyst under the reaction and workup conditions will determine the feasibility of its reuse.
Q5: How can I monitor the progress of my this compound catalyzed reaction?
Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling of the reaction mixture will provide insights into the consumption of starting materials and the formation of the product over time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of this compound. - Ensure proper storage of the catalyst to prevent degradation. |
| Suboptimal reaction temperature | - Screen a range of temperatures to find the optimum. Lower temperatures may improve selectivity, while higher temperatures can increase the reaction rate. | |
| Incorrect solvent | - Perform a solvent screen to identify the most suitable solvent for your specific substrates. | |
| Poor quality of starting materials | - Purify starting materials before use. - Ensure the absence of impurities that could poison the catalyst. | |
| Presence of moisture | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent Yields | Inadequate mixing | - Ensure vigorous and consistent stirring, especially for heterogeneous mixtures. |
| Temperature fluctuations | - Use a reliable temperature-controlled reaction setup. | |
| Formation of Side Products | Incorrect stoichiometry | - Optimize the ratio of reactants. |
| High catalyst loading | - Reduce the catalyst loading. | |
| Prolonged reaction time | - Monitor the reaction closely and quench it once the starting material is consumed to avoid product degradation or side reactions. | |
| Catalyst Deactivation | Reaction with acidic impurities | - Neutralize or remove any acidic impurities from the starting materials and solvent. |
| Product inhibition | - If the product is basic, it may bind to the catalyst. Consider strategies to remove the product as it is formed. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can be optimized for a generic this compound catalyzed reaction. Note that this data is representative and the optimal conditions for a specific reaction must be determined experimentally.
Table 1: Effect of Catalyst Loading on a Model Reaction
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 24 | 45 |
| 2 | 2.5 | 18 | 68 |
| 3 | 5 | 12 | 85 |
| 4 | 10 | 12 | 92 |
| 5 | 15 | 12 | 93 |
Table 2: Effect of Solvent on a Model Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 25 | 30 |
| 2 | Dichloromethane | 25 | 55 |
| 3 | Tetrahydrofuran (THF) | 25 | 75 |
| 4 | Acetonitrile | 25 | 88 |
| 5 | Dimethylformamide (DMF) | 25 | 91 |
Table 3: Effect of Temperature on a Model Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 24 | 65 |
| 2 | 25 (Room Temp.) | 12 | 92 |
| 3 | 50 | 6 | 88 (with side products) |
Experimental Protocols
General Protocol for a this compound Catalyzed Michael Addition
-
To a clean, dry flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol).
-
Dissolve the reactants in the chosen anhydrous solvent (5 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or another suitable analytical method.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
General Protocol for a this compound Catalyzed Henry (Nitroaldol) Reaction
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the nitroalkane (1.5 mmol) in the selected anhydrous solvent (5 mL).
-
Add this compound (0.05 mmol, 5 mol%) to the solution.
-
Stir the mixture at room temperature or the optimized temperature.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Once the reaction is complete, acidify the mixture with 1 M HCl to quench the reaction.
-
Extract the product with an organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the resulting crude product by flash column chromatography to yield the pure nitroaldol product.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound catalyzed reactions.
overcoming solubility issues with 1-Mesitylguanidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Mesitylguanidine, focusing on overcoming common solubility challenges.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound, a sterically hindered organic base, in common laboratory solvents. This guide provides a systematic approach to addressing these issues.
Problem: this compound does not dissolve in a non-polar organic solvent (e.g., hexane, toluene).
| Potential Cause | Suggested Solution |
| Inherent Polarity: this compound, despite the bulky hydrophobic mesityl group, possesses a polar guanidine functional group capable of hydrogen bonding. This makes it less soluble in non-polar solvents. | Solvent Selection: Switch to a more polar organic solvent. A solvent screening study is recommended to identify the most suitable solvent. |
| Low Temperature: Solubility is often temperature-dependent. | Heating: Gently warm the mixture to increase the rate and extent of dissolution. Always check the compound's stability at elevated temperatures. |
Problem: this compound has limited solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).
| Potential Cause | Suggested Solution |
| Crystal Lattice Energy: The energy required to break the crystal lattice of the solid this compound may be high. | Sonication: Use an ultrasonic bath to provide energy to the solution, which can help break up the solid particles and enhance dissolution. |
| Insufficient Solvent Volume: The concentration of the solution may be above the saturation point of the solvent. | Increase Solvent Volume: Add more solvent in small increments until the solid dissolves completely. |
Problem: Precipitate forms when a solution of this compound is cooled or when an anti-solvent is added.
| Potential Cause | Suggested Solution |
| Supersaturation: The initial dissolution at a higher temperature created a supersaturated solution that is unstable at lower temperatures. | Controlled Cooling: Allow the solution to cool slowly to room temperature and then on ice to promote the formation of purer crystals rather than amorphous precipitation. |
| Anti-solvent induced precipitation: The addition of a solvent in which this compound is insoluble causes it to crash out of solution. | Gradual Addition: Add the anti-solvent dropwise to the stirred solution to control the precipitation process and improve crystal quality.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Estimated Solubility of Guanidine Hydrochloride in Various Solvents at 298.15 K [4]
| Solvent | Mole Fraction Solubility (x₁) |
| N,N-Dimethylformamide (DMF) | 0.4017 |
| N,N-Dimethylacetamide (DMAC) | 0.3400 |
| 2-Methoxyethanol | 0.3330 |
| 2-Ethoxyethanol | 0.2963 |
| Methanol | 0.2017 |
| Ethanol | 0.1174 |
| Isopropanol | 0.08857 |
| n-Propanol | 0.06604 |
Note: This table shows the solubility of guanidine hydrochloride, not this compound. The bulky mesityl group will likely alter these solubilities.
Q2: How can I improve the aqueous solubility of this compound?
As a basic compound, the aqueous solubility of this compound is expected to be pH-dependent.
-
Salt Formation: Converting the free base to a salt by reacting it with an acid is a common and effective method to significantly increase aqueous solubility. The choice of the counter-ion can influence the solubility and other physicochemical properties of the resulting salt.
Q3: Are there any recommended solvent systems for the recrystallization of this compound?
A common strategy for recrystallization is to dissolve the compound in a good solvent at an elevated temperature and then add a miscible anti-solvent to induce crystallization upon cooling. For this compound, a likely successful approach would be:
-
Good solvents: Dichloromethane, ethyl acetate, or acetone.
-
Anti-solvents: Hexane or heptane.
Experimentation with different solvent/anti-solvent pairs is recommended to achieve the best crystal quality and yield.
Q4: Can co-solvents be used to improve the solubility of this compound?
Yes, using a mixture of solvents, known as co-solvency, can be an effective strategy. By mixing a solvent in which this compound is highly soluble with a miscible solvent in which it is less soluble, you can fine-tune the polarity of the solvent system to achieve the desired concentration.
Experimental Protocols
Protocol: Solvent Screening for this compound
Objective: To identify suitable solvents for dissolving this compound at a target concentration.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, water)
-
Small vials or test tubes
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
Procedure:
-
Preparation: Weigh a small, precise amount of this compound (e.g., 5 mg) into each vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
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Initial Observation: Observe if the compound dissolves at room temperature.
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Agitation: Vortex the vial for 30-60 seconds. Observe for dissolution.
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Heating: If the compound has not dissolved, gently heat the vial in a heating block or water bath (e.g., to 40-50 °C). Caution: Ensure the solvent is not heated above its boiling point and take appropriate safety precautions.
-
Observation after Heating: Observe if the compound dissolves upon heating.
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Cooling: If the compound dissolved with heating, allow the vial to cool to room temperature and then place it on ice. Observe if any precipitate forms.
-
Repeat: Repeat steps 2-7 for each solvent to be tested.
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Data Recording: Record your observations in a table, noting whether the compound is soluble at room temperature, upon heating, and if it precipitates upon cooling.
Visualizations
Caption: Decision workflow for addressing solubility issues with this compound.
References
stability and degradation of 1-Mesitylguanidine in reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-Mesitylguanidine for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Unexpectedly low yield or formation of side products in a reaction involving this compound.
This is a common issue that can arise from the degradation of this compound under certain reaction conditions. The following guide will help you troubleshoot the problem.
Initial Assessment Workflow
Caption: Troubleshooting workflow for reactions with this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Hydrolysis under Alkaline Conditions | Buffer the reaction to a neutral or slightly acidic pH if the reaction chemistry allows. If a basic catalyst is required, consider using a non-nucleophilic, sterically hindered base in stoichiometric amounts and run the reaction at the lowest possible temperature. | The guanidine group is susceptible to hydrolysis, particularly in the presence of strong bases. The bulky mesityl group may offer some steric protection, but degradation can still occur. |
| Hydrolysis under Acidic Conditions | While generally more stable in acidic conditions due to the formation of the resonance-stabilized guanidinium ion, strong acids and high temperatures can promote hydrolysis. Use the mildest acidic conditions and lowest temperature compatible with your reaction. | Acid-catalyzed hydrolysis of guanidines can occur, although typically at a slower rate than base-catalyzed hydrolysis. |
| Thermal Degradation | Run the reaction at the lowest temperature that provides a reasonable reaction rate. Perform a small-scale experiment to assess thermal stability at the desired reaction temperature. | Although specific data for this compound is limited, guanidine derivatives can undergo thermal decomposition.[1] |
| Incompatible Solvents | Use aprotic solvents when possible. If protic solvents are necessary, ensure they are dry and consider the reaction temperature and time. | Protic solvents, especially in combination with elevated temperatures, can participate in the hydrolysis of the guanidine group. |
| Improper Storage | Store this compound in a tightly sealed container in a cool, dry place, protected from moisture and light. | Guanidines can be hygroscopic, and absorbed moisture can lead to slow hydrolysis over time. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
A1: The primary degradation pathway for guanidines is hydrolysis, which involves the cleavage of a C-N bond. For this compound, this would likely lead to the formation of mesitylamine and urea or cyanamide, as depicted in the diagram below. The exact product distribution can depend on the specific reaction conditions.
Caption: Potential hydrolysis products of this compound.
Q2: How can I assess the stability of this compound under my specific reaction conditions?
A2: You can perform a forced degradation study. This involves subjecting a solution of this compound in your reaction solvent to the proposed reaction conditions (e.g., pH, temperature) for a set period. You can then analyze the sample at different time points using an appropriate analytical method to quantify the amount of remaining this compound and identify any degradation products.
Q3: What analytical methods are suitable for monitoring the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of guanidine-containing compounds.[2] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any degradation products, aiding in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the degradation products if they can be isolated in sufficient purity.
Q4: Is this compound stable in common organic solvents?
A4: this compound is generally expected to be stable in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile at room temperature. Stability in protic solvents like alcohols may be lower, especially at elevated temperatures, due to the potential for solvolysis. It is always recommended to use dry solvents.
Q5: How does the steric hindrance from the mesityl group affect the stability of this compound?
A5: The bulky mesityl group is expected to provide significant steric hindrance around the guanidine core. This can sterically shield the central carbon atom from nucleophilic attack, thereby slowing down the rate of hydrolysis compared to less hindered guanidines. However, it does not completely prevent degradation, especially under harsh conditions. Substituted, sterically hindered guanidine derivatives are often used as strong, non-nucleophilic bases in organic synthesis.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability of this compound
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Prepare a solution of this compound in the desired reaction solvent at a known concentration (e.g., 10 mg/mL).
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Transfer aliquots of the solution into several sealed vials.
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Place the vials in a temperature-controlled environment set to the desired reaction temperature.
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and cool it to room temperature.
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Analyze the sample by HPLC to determine the concentration of this compound remaining.
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Plot the concentration of this compound versus time to determine the rate of degradation.
Protocol 2: General Procedure for Assessing pH Stability of this compound
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Prepare a series of buffer solutions covering the desired pH range.
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).
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Add a small aliquot of the stock solution to each buffer solution to achieve the final desired concentration.
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Incubate the solutions at a constant temperature.
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At various time points, withdraw an aliquot from each solution and analyze by HPLC to quantify the remaining this compound.
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Plot the percentage of this compound remaining against time for each pH to determine the stability profile. The influence of pH on the stability of compounds can be significant.[5]
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own experiments to determine the stability of this compound under their specific reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ineosopen.org [ineosopen.org]
- 4. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for using 1-Mesitylguanidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 1-Mesitylguanidine in their experiments.
Properties of this compound
This compound is a sterically hindered, strongly basic, and non-nucleophilic organic compound. Its bulky mesityl group influences its reactivity and physical properties. Below is a summary of its known and estimated physicochemical properties.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| Appearance | Likely a colorless to off-white solid. | General observation for similar compounds. |
| Melting Point | Not available. | [1] |
| Boiling Point | Not available. | [1] |
| pKa of Conjugate Acid | Estimated to be in the range of 13-14 in aqueous solution. | Based on the pKa of guanidine (13.6) and other aryl guanidines.[2][3] |
| Solubility | Expected to be soluble in polar organic solvents and have limited solubility in non-polar solvents. | General solubility of guanidines.[3] |
| Hygroscopicity | Expected to be hygroscopic. | A common characteristic of strongly basic and polar organic compounds. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Handling and Storage
Q1: My this compound has become clumpy and difficult to handle. What is the cause and how can I prevent this?
A1: This is likely due to the hygroscopic nature of this compound, meaning it readily absorbs moisture from the atmosphere. To prevent this, always handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen). Store it in a tightly sealed container, preferably in a desiccator, with a suitable drying agent.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry place, away from atmospheric moisture and carbon dioxide. The container should be tightly sealed. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
Reaction Issues
Q3: I am observing low or no conversion in my reaction where this compound is used as a base. What are the possible reasons?
A3: Several factors could contribute to low conversion:
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Insufficient Base: Ensure you are using the correct stoichiometric amount of this compound. Due to its molecular weight, a larger mass may be required compared to other common bases.
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Moisture Contamination: The presence of water can neutralize the base, reducing its effectiveness. Ensure all your reagents and solvents are anhydrous.
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Poor Solubility: this compound may not be sufficiently soluble in your reaction solvent. Consider using a more polar aprotic solvent.
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Steric Hindrance: The bulky mesityl group can sometimes hinder its ability to deprotonate a sterically congested acidic proton.[4][5]
Q4: My reaction is giving unexpected side products. Could the this compound be responsible?
A4: While this compound is designed to be a non-nucleophilic base due to steric hindrance, under certain conditions, it might participate in side reactions.[4][5] Consider the following:
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Reaction with Electrophiles: Although hindered, the guanidine nitrogen atoms are still basic and can react with highly reactive electrophiles.
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Catalysis of Undesired Pathways: As a strong base, it might catalyze side reactions such as elimination or condensation.
Q5: How can I effectively neutralize and remove this compound during the reaction workup?
A5: Due to its high basicity, an aqueous wash with a dilute acid is typically effective for removing this compound. A 1M solution of hydrochloric acid or ammonium chloride can be used to protonate the guanidine, making it highly water-soluble and easily separable from the organic layer.
Purification Challenges
Q6: I am having difficulty purifying my product from residual this compound using silica gel chromatography. The guanidine seems to be streaking on the column.
A6: This is a common issue with strongly basic compounds on silica gel, which is acidic. The strong interaction between the basic guanidine and the acidic silica leads to poor separation and tailing of peaks. Here are some solutions:
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Acid Wash Prior to Chromatography: Perform an acidic aqueous wash during your workup to remove the majority of the guanidine before attempting chromatography.
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Use of a Different Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic).
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Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (C18 silica) can be an effective alternative.
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Treated Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites. This is done by adding a small percentage of triethylamine to your eluent system.
Experimental Protocol Example: Deprotonation using this compound
This protocol describes a general procedure for using this compound as a non-nucleophilic base for the deprotonation of a generic substrate "Substrate-H".
Materials:
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Substrate-H
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This compound
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
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Inert gas supply (Argon or Nitrogen)
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Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Substrate-H (1.0 equivalent).
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Dissolution: Add the anhydrous solvent to dissolve the substrate completely.
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Addition of Base: In a separate flask, weigh this compound (1.1 equivalents) under an inert atmosphere and dissolve it in a minimal amount of the anhydrous solvent.
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Reaction: Slowly add the this compound solution to the stirring solution of Substrate-H at the desired reaction temperature (e.g., 0°C or room temperature).
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Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).
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Workup: Once the reaction is complete, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by a suitable method, such as column chromatography on neutral alumina or recrystallization, to obtain the desired product.
Visualizations
Caption: A troubleshooting workflow for common issues encountered when using this compound.
Caption: A general reaction pathway involving deprotonation by this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
optimizing reaction conditions for 1-Mesitylguanidine catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 1-Mesitylguanidine catalysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound as a catalyst.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my reaction catalyzed by this compound. What are the possible causes and solutions?
Answer:
Low product yield in a this compound catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling. This compound is hygroscopic and can react with atmospheric CO₂. Store it under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Ensure the catalyst is a fine, dry powder before use. |
| Insufficient Catalyst Loading | The catalytic amount may be too low for the specific reaction. While typical loadings range from 1-10 mol%, some less reactive substrates may require a higher catalyst concentration. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% and then to 15 mol%) to observe any improvement in yield. |
| Poor Substrate Quality | Impurities in the starting materials can interfere with the reaction. Ensure the purity of your substrates through appropriate purification techniques (e.g., distillation, recrystallization) and confirm their identity and purity by analytical methods such as NMR or GC-MS. |
| Sub-optimal Reaction Temperature | The reaction may require a different temperature to proceed efficiently. If the reaction is run at room temperature, consider gentle heating (e.g., 40-60 °C). Conversely, for highly exothermic reactions, cooling might be necessary to prevent side reactions or decomposition. Monitor the reaction at different temperatures to find the optimum. |
| Incorrect Solvent Choice | The solvent plays a crucial role in catalysis by affecting the solubility of reactants and stabilizing intermediates.[1] An inappropriate solvent can hinder the reaction. Screen a range of aprotic solvents of varying polarity. Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are common starting points. For reactions involving polar substrates, more polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) might be beneficial. |
Issue 2: Poor Diastereo- or Enantioselectivity
Question: My reaction is proceeding, but the stereoselectivity is poor. How can I improve it?
Answer:
Achieving high stereoselectivity often requires fine-tuning of the reaction conditions. The bulky mesityl group of the catalyst is designed to create a specific chiral environment, but other factors can influence the outcome.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction Temperature is Too High | Higher temperatures can lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired stereoisomer. Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly enhance stereoselectivity. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex.[1] A non-polar solvent is often preferred for reactions where hydrogen bonding is crucial for stereocontrol. Experiment with a range of solvents from non-polar (e.g., Toluene, Hexane) to more polar aprotic solvents (e.g., DCM, THF) to find the optimal medium. |
| Substrate Steric Hindrance | Bulky substituents on the substrates may clash with the catalyst's steric bulk, leading to poor facial selectivity. If possible, consider using substrates with smaller protecting groups or substituents to test this hypothesis. |
| Catalyst Aggregation | At higher concentrations, the catalyst may aggregate, which can negatively impact its ability to form the well-defined transition state required for high selectivity. Try running the reaction at a lower concentration of both the catalyst and the substrates. |
Issue 3: Difficult Product Purification
Question: I am having trouble separating my product from the this compound catalyst after the reaction. What purification strategies can I use?
Answer:
The basic nature of this compound can sometimes complicate purification, especially if the product is also basic or is sensitive to acid.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst is Soluble in the Workup Solvent | This compound and its protonated form can be soluble in common organic solvents used for extraction. |
| Acid Wash: A common method is to perform an aqueous workup with a dilute acid (e.g., 1M HCl or saturated NH₄Cl solution) to protonate the guanidine, making it water-soluble and allowing for its removal in the aqueous phase. Caution: This method should not be used if the product is acid-sensitive. | |
| Silica Gel Chromatography: this compound can often be separated from the product by column chromatography. However, it can streak on silica gel. Using a solvent system with a small amount of a basic additive (e.g., 1% triethylamine in the eluent) can help to mitigate this issue by keeping the guanidine in its neutral form. | |
| Precipitation of the Catalyst: In some cases, the guanidinium salt of the product can be precipitated. Alternatively, the guanidine itself can be precipitated from a non-polar solvent. A specific technique involves adding oxalic acid to a solution of the crude product in a solvent like diethyl ether, which precipitates the guanidinium oxalate salt.[2] The product can then be recovered from the filtrate. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound?
A1: The optimal catalyst loading can vary depending on the specific reaction, but a general starting point is 5-10 mol%. For highly efficient reactions, it may be possible to reduce the loading to 1-2 mol%, while more challenging transformations might require up to 20 mol%. It is always recommended to perform a catalyst loading optimization study for any new reaction.
Q2: How should I handle and store this compound?
A2: this compound is a strong base and is sensitive to moisture and carbon dioxide. It should be handled in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon). It should be stored in a tightly sealed container in a desiccator to prevent degradation.
Q3: What are some common side reactions observed with this compound catalysis?
A3: As a strong base, this compound can promote side reactions such as elimination, epimerization of stereocenters adjacent to acidic protons, or self-condensation of carbonyl-containing substrates. Careful control of reaction temperature and time is crucial to minimize these undesired pathways.
Q4: Can this compound be used in protic solvents?
A4: Generally, aprotic solvents are preferred for reactions catalyzed by this compound. Protic solvents can protonate the guanidine, reducing its basicity and catalytic activity. However, in some cases, a small amount of an alcohol as an additive can act as a proton shuttle and enhance the reaction rate. This should be evaluated on a case-by-case basis.
Experimental Protocols
Example Protocol: Michael Addition of Diethyl Malonate to Chalcone
This protocol is a representative example of a Michael addition reaction catalyzed by this compound.
Materials:
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Chalcone (1.0 mmol, 208.26 mg)
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Diethyl malonate (1.2 mmol, 192.19 mg, 182 µL)
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This compound (0.05 mmol, 9.56 mg, 5 mol%)
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Toluene (2.0 mL)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (9.56 mg, 0.05 mmol).
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Place the flask under an inert atmosphere (nitrogen or argon).
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Add toluene (2.0 mL) to the flask and stir until the catalyst is dissolved.
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Add chalcone (208.26 mg, 1.0 mmol) to the solution.
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Finally, add diethyl malonate (182 µL, 1.2 mmol) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
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Extract the aqueous layer with ethyl acetate (3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
Visualizations
Caption: Experimental workflow for a this compound catalyzed Michael addition.
References
Technical Support Center: 1-Mesitylguanidine in Research and Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Mesitylguanidine in their experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound as a catalyst?
A1: Due to its strong basicity, this compound can promote common base-catalyzed side reactions. In the context of specific named reactions, the following are frequently observed:
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Henry (Nitroaldol) Reaction: The primary side reaction is the elimination of water from the initially formed β-nitro alcohol, leading to the formation of a nitroalkene. This is particularly prevalent with increased reaction temperatures or prolonged reaction times.
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Michael Addition: Potential side reactions include double Michael additions, where a second equivalent of the Michael donor adds to the initial adduct. Polymerization of the Michael acceptor can also occur, especially with highly reactive acceptors.
Q2: Can this compound degrade during my reaction? What are the likely byproducts?
A2: While guanidines are generally stable to thermal and oxidative conditions, they can be susceptible to hydrolysis, particularly in the presence of water and under basic conditions. The bulky mesityl group in this compound is expected to provide some steric protection to the guanidinium core, potentially slowing down degradation. However, if degradation occurs, the likely byproduct is the corresponding urea derivative, N-mesitylurea, formed by the hydrolysis of the guanidine functional group.
Q3: I am observing a complex mixture of byproducts in my reaction catalyzed by this compound. What could be the cause?
A3: A complex byproduct profile can arise from several factors:
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Reaction with Solvents: this compound is a strong base and may react with acidic protons in certain solvents or impurities within the solvent. For example, it can catalyze the aldol condensation of carbonyl-containing solvents like acetone.
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Substrate Decomposition: The high basicity of this compound might lead to the decomposition of sensitive substrates.
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Air and Moisture Sensitivity: Although generally stable, prolonged exposure to air (CO2) and moisture can lead to the formation of carbonate salts and hydrolysis byproducts, respectively.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivation | Ensure the use of freshly opened or properly stored this compound. Minimize exposure to air and moisture. | Improved catalytic activity and higher product yield. |
| Side Reactions | Lower the reaction temperature. Reduce the reaction time. Use a less polar solvent to disfavor elimination reactions (in the case of Henry reactions). | Reduced formation of byproducts such as nitroalkenes, leading to a higher yield of the desired β-nitro alcohol. |
| Sub-optimal Catalyst Loading | Titrate the catalyst loading to find the optimal concentration. Too little may result in a slow reaction, while too much can promote side reactions. | Identification of the ideal catalyst concentration for maximizing the yield of the desired product. |
Issue 2: Formation of N-Mesitylurea as a Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized hydrolysis of the guanidine catalyst, reducing the formation of N-mesitylurea. |
| Work-up Conditions | Avoid prolonged exposure to aqueous basic conditions during the reaction work-up. | Preservation of the this compound catalyst and prevention of its degradation during purification. |
Visualizing Potential Side Reactions
Below are diagrams illustrating potential side reaction pathways involving this compound.
Caption: Potential elimination side reaction in a this compound catalyzed Henry reaction.
Caption: Potential hydrolysis pathway of this compound to form N-Mesitylurea.
Disclaimer: The information provided in this technical support center is based on general principles of guanidine chemistry. Specific side reactions and byproduct formation can be highly dependent on the specific reaction conditions and substrates used. It is always recommended to perform thorough reaction monitoring and product characterization.
Technical Support Center: Purification of 1-Mesitylguanidine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 1-Mesitylguanidine. Given the unique steric hindrance and basicity of mesitylguanidine derivatives, this guide offers tailored advice to navigate common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound reaction products in a question-and-answer format.
Question: My product is streaking badly on the TLC plate and during column chromatography. How can I resolve this?
Answer: Streaking of basic compounds like guanidine derivatives on silica gel is a common issue due to strong interactions with the acidic silanol groups. Here are several strategies to mitigate this:
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Solvent System Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper bands.
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Stationary Phase Choice: Consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.
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Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an ion-pairing agent such as trifluoroacetic acid (TFA).
Question: I am having difficulty crystallizing my 1-Mesitylguanidinium salt. It either "oils out" or remains in solution. What can I do?
Answer: The bulky mesityl groups can hinder the formation of a well-ordered crystal lattice. Here are some techniques to try:
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Solvent Selection: Experiment with a variety of solvent systems. A good starting point is a solvent in which your compound is soluble when hot but sparingly soluble at room temperature. If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can promote crystallization.
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Induce Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by:
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Seeding: Add a tiny crystal of the desired compound to the supersaturated solution.
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.
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Vapor Diffusion: Dissolve your compound in a small amount of a volatile solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually decreasing the solubility of your compound and promoting slow crystal growth.
-
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Salt Formation: If you are trying to crystallize the free base, converting it to a salt (e.g., hydrochloride, sulfate, or mesylate) can often improve its crystallinity.
Question: My acid-base extraction is not giving a clean separation. What are the possible reasons?
Answer: Incomplete separation during acid-base extraction can be due to several factors:
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Incorrect pH: Ensure the pH of the aqueous layer is appropriate for the desired separation. To extract a basic guanidine derivative into the aqueous phase, the pH should be sufficiently acidic (typically pH 1-2) to ensure complete protonation. To keep the guanidine in the organic phase, the aqueous layer should be basic (typically pH 12-14). Use a pH meter or pH paper to verify.
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Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, making layer separation difficult. If an emulsion forms, try the following:
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Let the separatory funnel stand for a longer period.
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Gently swirl the funnel instead of shaking vigorously.
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Add a small amount of brine (saturated NaCl solution), which can help to break up the emulsion.
-
-
Insufficient Extractions: A single extraction may not be sufficient to completely transfer the compound from one phase to the other. Perform multiple extractions with fresh portions of the extracting solvent.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the purification of this compound reaction products.
What are the most common impurities in reactions involving this compound, especially in carbodiimide-mediated couplings?
In a typical reaction where an amine is coupled with a carbodiimide to form a substituted guanidine, common impurities include:
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Unreacted Starting Materials: Unreacted mesitylamine or the other amine component.
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Urea/Thiourea Byproducts: Carbodiimides can react with water to form ureas. If a thiourea is used as a precursor, unreacted thiourea may be present.
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Excess Carbodiimide: The unreacted carbodiimide itself.
How do I choose between chromatography, crystallization, and acid-base extraction for my product?
The choice of purification method depends on the properties of your product and the impurities present. A general approach is as follows:
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Acid-Base Extraction: This is an excellent first step to remove neutral or acidic impurities from your basic guanidine product.
-
Flash Column Chromatography: If extraction does not provide sufficient purity, chromatography is a powerful technique for separating compounds with different polarities.
-
Crystallization/Recrystallization: This is often the final step to obtain a highly pure, crystalline solid.
My this compound derivative is a thick oil. How can I purify it?
Purifying an oily product can be challenging. Here are some suggestions:
-
Chromatography: Flash column chromatography is often the most effective method for purifying oils.
-
Conversion to a Salt: Attempt to convert the oily free base into a salt. Guanidinium salts are often crystalline solids that can be purified by recrystallization.
-
Trituration: This involves washing the oil with a solvent in which the desired product is insoluble but the impurities are soluble. This can sometimes induce solidification of the product.
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Basic Compounds
| Eluent System | Polarity | Notes |
| Hexanes/Ethyl Acetate | Low to Medium | A standard system for many organic compounds. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds. |
| Chloroform/Methanol | Medium to High | Similar to DCM/MeOH but with different selectivity. |
| Toluene/Acetone | Low to Medium | Can be useful for aromatic compounds. |
| Add 0.5-2% Triethylamine or Ammonium Hydroxide to any of the above systems to reduce streaking of basic compounds. |
Table 2: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For |
| Acid-Base Extraction | - Fast and inexpensive- Good for bulk separation of acidic/basic/neutral compounds | - May not remove impurities with similar acid/base properties- Can lead to emulsions | Initial cleanup of the crude reaction mixture. |
| Flash Chromatography | - High resolving power- Can separate complex mixtures | - Can be time-consuming- Uses larger volumes of solvent | Separating compounds with different polarities, purifying oils. |
| Recrystallization | - Can yield very high purity product- Scalable | - Requires a solid product- Can have lower yields | Final purification of a solid product. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for a this compound Derivative
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL for a ~1 g scale reaction). The protonated guanidinium salt will move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base, such as 6 M sodium hydroxide (NaOH), until the pH is >12. This will deprotonate the guanidinium salt, regenerating the free base.
-
Back-Extraction: Extract the now basic aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL). The neutral guanidine free base will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound derivative.
Protocol 2: Flash Column Chromatography of a this compound Derivative
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point is a mixture of hexanes and ethyl acetate or DCM and methanol, with the addition of 1% triethylamine to prevent streaking.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the top of the silica gel. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. If the separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of a 1-Mesitylguanidinium Salt
-
Solvent Selection: In a small test tube, add a small amount of the solid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the solid when hot but not at room temperature. Common solvents to try include ethanol, isopropanol, acetonitrile, or a mixture such as ethanol/ether or DCM/hexanes.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent needed to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Technical Support Center: Managing Moisture Sensitivity of 1-Mesitylguanidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 1-Mesitylguanidine.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
Q2: What are the potential consequences of moisture exposure to this compound?
A2: Exposure to moisture can lead to several issues:
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Physical Changes: The compound may clump, become difficult to handle, or even appear to "melt" as it absorbs water.
-
Inaccurate Stoichiometry: The presence of water will lead to inaccuracies in weighing the compound, affecting the stoichiometry of your reactions.
-
Chemical Degradation: As a strong base, this compound can react with water. While specific degradation products for this compound are not documented in the available literature, guanidine groups can be susceptible to hydrolysis, which may affect the compound's purity and performance in your experiments.
Q3: How should I store this compound?
A3: To minimize moisture exposure, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][3] For long-term storage or for highly sensitive applications, storing the compound inside a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) is recommended. For ultimate protection, storage in an inert atmosphere, such as in a glovebox, is ideal.
Q4: How can I determine the water content of my this compound sample?
A4: Two primary methods are recommended for accurately determining the water content in moisture-sensitive compounds:
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Karl Fischer Titration: This is a highly accurate and specific method for water determination.[4][5][6] It is suitable for a wide range of water content, from parts per million (ppm) to 100%.
-
Quantitative NMR (qNMR) Spectroscopy: This technique can be used to determine the water content by integrating the water proton signal and comparing it to a certified internal standard.[7][8]
Detailed protocols for both methods are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected side products. | The stoichiometry of this compound may be inaccurate due to absorbed water, or the compound may have degraded. | 1. Dry the this compound before use (see drying protocol).2. Determine the water content of your sample using Karl Fischer titration or qNMR to adjust the amount used in the reaction.3. Handle the compound in an inert atmosphere (glovebox or under a stream of inert gas) to prevent moisture uptake during weighing and addition. |
| This compound appears clumpy, sticky, or has a wet appearance. | The compound has absorbed a significant amount of moisture from the atmosphere. | 1. If the appearance is only slightly clumpy, drying under high vacuum may be sufficient.2. For more significantly affected material, consider purification by recrystallization under anhydrous conditions, followed by rigorous drying. Note: The appropriate solvent for recrystallization would need to be determined. |
| Difficulty in handling and accurately weighing the compound. | The hygroscopic nature of the compound leads to rapid water absorption upon exposure to air. | 1. Weigh the compound in a glovebox.2. If a glovebox is not available, weigh the compound quickly in a dry, pre-weighed, sealed container (e.g., a vial with a septum).3. Alternatively, prepare a stock solution of this compound in a thoroughly dried, anhydrous solvent and titrate the solution to determine its exact concentration before use. |
Experimental Protocols
Protocol 1: Drying this compound
Objective: To remove absorbed moisture from this compound solid before use.
Methodology:
-
Place the this compound solid in a clean, dry Schlenk flask or a round-bottom flask.
-
Connect the flask to a high-vacuum line.
-
Apply vacuum and gently heat the flask with a heating mantle or oil bath to a moderate temperature (e.g., 40-50 °C). Caution: Ensure the temperature is well below the compound's melting or decomposition point.
-
Dry the compound under high vacuum for several hours (e.g., 4-24 hours), or until a constant weight is achieved.
-
After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).
-
Store the dried compound in a desiccator or a glovebox until use.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content in a sample of this compound.
Methodology:
This protocol provides a general guideline. Specific parameters should be optimized based on the instrument used.
-
Instrument Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a suitable anhydrous solvent system in the titration vessel. A methanol-based solvent is common, but for compounds that may react with methanol, a specialized solvent should be used.
-
-
Reagent Standardization:
-
Standardize the Karl Fischer reagent (titrant) using a certified water standard or disodium tartrate dihydrate. This determines the water equivalent of the reagent (mg H₂O/mL reagent).
-
-
Sample Analysis:
-
In an inert atmosphere (e.g., a glovebox), accurately weigh a sample of this compound into a dry, gas-tight syringe or a sample boat.
-
Quickly transfer the sample to the conditioned titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
The instrument software will calculate the water content based on the volume of titrant used and the sample weight.
-
-
Calculation:
-
Water Content (%) = [(Volume of KF reagent (mL) × Water Equivalent (mg/mL)) / Sample Weight (mg)] × 100
-
Protocol 3: Determination of Water Content by Quantitative NMR (qNMR)
Objective: To quantify the water content in a sample of this compound using an internal standard.
Methodology:
-
Sample Preparation:
-
In a glovebox, accurately weigh a sample of this compound and a certified, non-hygroscopic internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a clean, dry NMR tube. The internal standard should have a known purity and a proton signal that does not overlap with the analyte or water signals.
-
Add a known volume of a dry, deuterated solvent (e.g., DMSO-d₆, acetonitrile-d₃) to the NMR tube. Ensure the solvent itself has a very low water content.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signal corresponding to the water protons and a well-resolved signal from the internal standard.
-
-
Calculation:
-
The water content can be calculated using the following formula:
Where:
-
I_water = Integral of the water signal
-
N_water = Number of protons for the water signal (2)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_water = Molecular weight of water (18.02 g/mol )
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
m_sample = Mass of the this compound sample
-
P_IS = Purity of the internal standard
-
Visualizations
Caption: Troubleshooting workflow for managing moisture sensitivity.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. byjus.com [byjus.com]
- 5. mt.com [mt.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Quantitative NMR using water as internal calibrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
catalyst loading and turnover number for 1-Mesitylguanidine
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 1-Mesitylguanidine as an organocatalyst. While specific turnover numbers (TONs) are highly dependent on the reaction conditions, this guide offers detailed protocols and troubleshooting advice to help you determine the catalytic efficiency of this compound in your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in catalysis?
This compound is an organic base belonging to the guanidine family. Its strong basicity and steric bulk, provided by the mesityl group, make it an effective organocatalyst for a variety of reactions, including but not limited to Henry (nitroaldol) reactions, Michael additions, and transesterifications. It functions as a Brønsted base, activating substrates by deprotonation.
Q2: What is catalyst loading and why is it important?
Catalyst loading refers to the amount of catalyst used relative to the amount of limiting substrate, typically expressed as a mole percentage (mol %). Optimizing catalyst loading is crucial for reaction efficiency, cost-effectiveness, and minimizing potential side reactions or purification challenges.
Q3: What is the Turnover Number (TON) and how is it calculated?
The Turnover Number (TON) represents the number of moles of substrate that one mole of catalyst can convert into product before becoming deactivated.[1] It is a key metric for assessing the efficiency and stability of a catalyst. The TON is a unitless quantity calculated using the following formula:
TON = (moles of product formed) / (moles of catalyst used)
A high TON indicates a more active and robust catalyst.
Q4: What is Turnover Frequency (TOF)?
Turnover Frequency (TOF) measures the rate at which a catalyst can convert substrate to product, essentially the turnover per unit of time. It is calculated as:
TOF = TON / reaction time
TOF provides insight into the speed of the catalytic cycle.
Determining Catalyst Loading and Turnover Number for this compound
Since the catalytic performance of this compound is highly sensitive to the specific reaction, substrates, and conditions, it is recommended to determine the optimal catalyst loading and resulting TON experimentally. Below is a general protocol for the Henry (nitroaldol) reaction, a common application for guanidine catalysts.
Experimental Protocol: Exemplary Henry Reaction
This protocol describes the reaction between an aldehyde and a nitroalkane catalyzed by this compound.
Materials:
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Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
This compound (catalyst)
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Anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂)
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Internal standard for analysis (e.g., dodecane)
-
Standard laboratory glassware and stirring equipment
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Analytical instrument (e.g., Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC))
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive to air or moisture.
-
Reaction Setup:
-
To a reaction flask, add the aldehyde (e.g., 1 mmol).
-
Add the solvent (e.g., 5 mL).
-
Add the internal standard (for accurate yield determination).
-
Add the desired amount of this compound. For an initial screening, you might test a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%). For a 5 mol% loading, this would be 0.05 mmol.
-
Stir the mixture until the catalyst is dissolved.
-
-
Reaction Initiation: Add the nitroalkane (an excess is often used, e.g., 2 mmol) to the reaction mixture.
-
Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete (as determined by the consumption of the limiting reactant), quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, etc.). Determine the yield of the purified product.
Data Presentation: Catalyst Loading and TON Calculation
| Catalyst Loading (mol %) | Moles of Aldehyde (mmol) | Moles of this compound (mmol) | Moles of Product (mmol) | Yield (%) | Turnover Number (TON) |
| 1 | 1.0 | 0.01 | [Experimental Result] | [Calculated] | [Calculated] |
| 5 | 1.0 | 0.05 | [Experimental Result] | [Calculated] | [Calculated] |
| 10 | 1.0 | 0.10 | [Experimental Result] | [Calculated] | [Calculated] |
To fill the table:
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Moles of Product: (Mass of pure product / Molar mass of product)
-
Yield (%): (Moles of product / Moles of limiting reactant) * 100
-
Turnover Number (TON): Moles of product / Moles of this compound
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | 1. Ensure the this compound is pure and has been stored correctly. Consider purification if necessary. |
| 2. Insufficient catalyst loading. | 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | |
| 3. Low reaction temperature. | 3. Gradually increase the reaction temperature. | |
| 4. Presence of inhibitors (e.g., water, acidic impurities). | 4. Use anhydrous solvents and freshly distilled reagents. | |
| Low Yield but High Conversion | 1. Formation of side products. | 1. Lower the reaction temperature. |
| 2. Product degradation under reaction conditions. | 2. Monitor the reaction closely and stop it once the substrate is consumed. | |
| 3. Issues during work-up and purification. | 3. Optimize the purification method to minimize product loss. | |
| Inconsistent Results | 1. Variability in reagent quality. | 1. Use reagents from the same batch for a series of experiments. |
| 2. Inconsistent reaction conditions. | 2. Carefully control temperature, stirring speed, and reaction time. | |
| 3. Errors in analysis. | 3. Ensure analytical methods are properly calibrated and validated. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for determining the Turnover Number and the general catalytic cycle for a base-catalyzed reaction.
Caption: Workflow for determining the Turnover Number (TON).
Caption: Generalized Guanidine Catalytic Cycle.
References
preventing catalyst deactivation of 1-Mesitylguanidine
Technical Support Center: 1-Mesitylguanidine Catalyst
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing the deactivation of this powerful organocatalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound deactivation?
A1: The most common cause of deactivation for this compound, a strong organic base, is its reaction with atmospheric carbon dioxide (CO₂). This reaction forms a stable and catalytically inactive guanidinium bicarbonate salt.
Q2: How can I prevent CO₂ deactivation?
A2: To prevent deactivation by CO₂, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon). Use freshly degassed solvents and ensure all glassware is dried and purged with an inert gas before use.
Q3: Can acidic impurities in my reaction mixture affect the catalyst's performance?
A3: Yes, this compound is a strong base and will be readily neutralized by any acidic impurities present in the reactants or solvents. This protonation leads to the formation of a guanidinium salt, which is a significantly less active catalyst.
Q4: What is product inhibition and how does it relate to this compound?
A4: Product inhibition occurs when the product of a reaction binds to the catalyst, preventing it from participating in further catalytic cycles. If your reaction produces an acidic compound or a species capable of strong hydrogen bonding, it may complex with the protonated guanidinium catalyst, leading to decreased reaction rates.[1]
Q5: What is the thermal stability of this compound?
Q6: How should I properly store this compound?
A6: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. This will protect it from moisture and atmospheric CO₂.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no catalytic activity | 1. Catalyst deactivation by CO₂.2. Presence of acidic impurities in the reaction mixture.3. Insufficient catalyst loading. | 1. Ensure all handling and reaction setup is performed under a strict inert atmosphere. Use degassed solvents.2. Purify all reactants and solvents to remove acidic impurities. Consider passing them through a plug of neutral alumina.3. Increase the catalyst loading incrementally. |
| Reaction starts but then slows down or stops | 1. Product inhibition.2. Gradual deactivation by trace amounts of CO₂ or acid.3. Catalyst instability under reaction conditions (e.g., high temperature). | 1. If the product is acidic, consider using a stoichiometric amount of a weaker, non-interfering base to neutralize it as it forms. Alternatively, explore catalyst derivatives less susceptible to product inhibition.2. Improve inert atmosphere techniques and ensure the purity of all reagents.3. Lower the reaction temperature if possible. Perform a time-course study to assess catalyst stability. |
| Inconsistent reaction outcomes | 1. Variable amounts of CO₂ exposure during setup.2. Inconsistent purity of reactants or solvents.3. Presence of variable amounts of water. | 1. Standardize the procedure for handling the catalyst and setting up the reaction under an inert atmosphere.2. Use reactants and solvents from the same, trusted batch or purify them consistently before use.3. Ensure all reagents and solvents are rigorously dried. The effect of water can be complex, and its presence should be controlled.[2][3] |
Quantitative Data Summary
The following table summarizes key stability and reactivity parameters for guanidine-based catalysts. Note: Specific data for this compound is limited; values are based on related guanidine compounds and general principles of organocatalysis.
| Parameter | Value/Observation | Conditions | Reference |
| pKa of Conjugate Acid | ~13-14 (in Acetonitrile) | Acetonitrile | General Guanidine Basicity |
| Reaction with CO₂ | Forms stable bicarbonate salt | Atmospheric CO₂ | General Guanidine Chemistry |
| Thermal Stability | Decomposition temperature varies by substitution pattern. Generally stable at moderate temperatures. | Inert Atmosphere | General Guanidine Chemistry |
| Solvent Stability | Generally stable in common aprotic organic solvents (e.g., Toluene, THF, CH₂Cl₂). Stability in protic solvents can be variable. | Anhydrous conditions | General Organic Chemistry Principles |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Catalyzed by this compound
This protocol provides a general guideline for setting up a reaction to minimize catalyst deactivation.
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stir bar) and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation:
-
Solvents should be freshly dried and degassed.
-
Liquid reagents should be distilled and stored under an inert atmosphere.
-
Solid reagents should be dried under vacuum.
-
-
Catalyst Handling: In a glovebox or under a positive flow of inert gas, weigh the required amount of this compound and dissolve it in the anhydrous, degassed reaction solvent.
-
Reaction Setup:
-
To the reaction flask, add the substrate and any other reagents dissolved in the anhydrous, degassed solvent via syringe.
-
Add the this compound solution to the reaction mixture to initiate the reaction.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reaction by adding a mild acid (e.g., a saturated aqueous solution of NH₄Cl) to neutralize the catalyst.
-
Proceed with the standard extraction and purification protocol for your product.
-
Protocol 2: Catalyst Activity Check
This protocol can be used to assess the activity of a new or stored batch of this compound.
-
Standard Reaction: Choose a well-established, high-yielding reaction that is known to be efficiently catalyzed by this compound. A simple Michael addition or a similar C-C bond-forming reaction is a good choice.
-
Reference Run: Using a fresh, unopened bottle of this compound, perform the standard reaction under strictly controlled inert conditions as described in Protocol 1. Record the reaction time and yield.
-
Test Run: Using the batch of this compound to be tested, repeat the standard reaction under identical conditions.
-
Comparison: Compare the reaction time and yield of the test run to the reference run. A significant increase in reaction time or decrease in yield indicates partial deactivation of the catalyst.
Protocol 3: Regeneration of CO₂-Deactivated this compound (Conceptual)
Deactivated this compound, in the form of its bicarbonate salt, can potentially be regenerated by removing the CO₂.
-
Dissolution: Dissolve the deactivated catalyst in a minimal amount of a suitable organic solvent (e.g., toluene).
-
Base Treatment: Add a stronger, non-nucleophilic base (e.g., potassium tert-butoxide) to the solution to deprotonate the guanidinium bicarbonate and liberate CO₂.
-
CO₂ Removal: Sparge the solution with a stream of dry nitrogen or argon for an extended period (e.g., 1-2 hours) to drive off the released CO₂.
-
Isolation: Filter the solution to remove the inorganic salts. The filtrate contains the regenerated this compound.
-
Purity Check: The purity of the regenerated catalyst should be assessed (e.g., by NMR) before use. Its activity should be verified using the procedure in Protocol 2.
Visual Guides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unveiling the mechanistic implications of water oxidation reactions boosted by guanidine proton relays: a chemical-electrochemical-chemical pathway and a non-concerted proton-electron transfer - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1-Mesitylguanidine vs. DBU: A Comparative Guide to Catalysis in Organic Synthesis
In the landscape of organic synthesis, the choice of catalyst is paramount to achieving desired reactivity, selectivity, and efficiency. Among the plethora of organocatalysts, 1-Mesitylguanidine (1-MG), a guanidine derivative, and 1,8-Diazabicycloundec-7-ene (DBU), a bicyclic amidine, have emerged as powerful non-ionic, strong bases. This guide provides a comparative analysis of their catalytic performance, drawing upon available experimental data and mechanistic insights to aid researchers in catalyst selection.
Performance in Ring-Opening Polymerization: A Case Study
A study by Lohmeijer et al. (2006) provides a valuable platform for comparing the catalytic efficacy of a guanidine (TBD) and an amidine (DBU) in the ring-opening polymerization of L-lactide. The data from this study is summarized below.
| Catalyst | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI |
| TBD | 2 | 98 | 21,000 | 1.15 |
| DBU | 15 | 95 | 20,500 | 1.18 |
The results indicate that under these specific conditions, the guanidine catalyst, TBD, exhibits significantly higher activity, reaching near-complete conversion in a fraction of the time required by DBU. Both catalysts, however, produce polymers with controlled molecular weights and narrow polydispersity indices (PDI), suggesting a controlled polymerization process.[1][2] The enhanced activity of TBD is attributed to its bifunctional nature, where it can simultaneously activate both the monomer and the initiating alcohol.[1][2]
Experimental Protocols
General Procedure for Ring-Opening Polymerization of L-Lactide
The following is a general experimental protocol for the ring-opening polymerization of L-lactide, based on the study by Lohmeijer et al. (2006).
Materials:
-
L-Lactide
-
Benzyl alcohol (initiator)
-
Catalyst (TBD or DBU)
-
Dichloromethane (CH2Cl2, solvent)
Procedure:
-
In a glovebox, a stock solution of the catalyst (TBD or DBU) and benzyl alcohol in dichloromethane is prepared.
-
To a vial containing L-lactide is added the desired amount of the catalyst/initiator stock solution.
-
The reaction mixture is stirred at room temperature.
-
Samples are taken at various time points to monitor the conversion of the monomer and the molecular weight of the polymer by 1H NMR spectroscopy and size exclusion chromatography (SEC).
-
The polymerization is quenched by the addition of a small amount of benzoic acid.
-
The polymer is precipitated in cold methanol, filtered, and dried under vacuum.
Mechanistic Insights and Visualization
The catalytic mechanisms of guanidines and amidines, while both relying on their basicity, can exhibit subtle differences that influence their reactivity and selectivity.
General Experimental Workflow
The following diagram illustrates a typical workflow for a catalyzed organic synthesis reaction.
Catalytic Cycles
This compound (Guanidine-type catalyst): Guanidines are known for their strong basicity and ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding.
DBU (Amidine-type catalyst): DBU is a strong, non-nucleophilic base that is widely used for promoting a variety of reactions, often by deprotonating a substrate to generate a reactive nucleophile. DBU has been employed in a wide array of organic transformations, including eliminations, esterifications, and multicomponent reactions.[3][4][5]
Discussion and Conclusion
While both this compound and DBU are potent organic bases, their structural differences—the guanidine versus the amidine core—can lead to distinct catalytic activities. Guanidines, like 1-MG and TBD, possess a unique arrangement of nitrogen atoms that can facilitate bifunctional catalysis through hydrogen bonding, potentially leading to enhanced reaction rates as seen in the ROP case study.[1][2] The mesityl group in 1-MG provides steric bulk, which can influence selectivity in certain reactions.
DBU, on the other hand, is a widely accessible and versatile catalyst known for its high basicity and efficacy in a broad range of transformations.[3][4][5][6] Its rigid bicyclic structure contributes to its non-nucleophilic character in many contexts.
-
Basicity: Both 1-MG and DBU are strong organic bases.
-
Catalytic Activity: Guanidines may exhibit higher catalytic activity in certain reactions due to their potential for bifunctional activation. The direct comparison in ROP suggests that a guanidine catalyst can be significantly faster than DBU.[1][2]
-
Substrate Scope: DBU has a well-documented, extensive history of use across a vast array of organic reactions.[3][4][5] The application scope of 1-MG is also growing but may be less explored in comparison.
-
Selectivity: The steric hindrance provided by the mesityl group in 1-MG can be advantageous for controlling stereoselectivity.
The choice between this compound and DBU will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, the desired reaction rate, and selectivity considerations. The case study on ring-opening polymerization suggests that for reactions where bifunctional catalysis is beneficial, a guanidine-based catalyst like 1-MG could offer a significant advantage in terms of reaction speed. However, for a wide range of standard base-catalyzed transformations, the well-established and versatile nature of DBU makes it a reliable choice. Further direct comparative studies are warranted to fully elucidate the relative merits of these two powerful organocatalysts in various synthetic contexts.
References
- 1. Guanidine and amidine organocatalysts for ring-opening polymerization of cyclic esters for Macromolecules - IBM Research [research.ibm.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Unlocking Chemical Reactions: Exploring the Power of DBU - Vesta Chemicals bv [vestachem.com]
The Impact of Steric Hindrance on Guanidine-Catalyzed Reactions: A Kinetic Perspective
A comparative analysis of 1-Mesitylguanidine and related guanidine catalysts reveals the significant role of steric encumbrance in dictating reaction kinetics. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of guanidine catalyst performance, supported by experimental data, to inform catalyst selection in organic synthesis.
Guanidines are a versatile class of organocatalysts, prized for their strong basicity and ability to facilitate a wide range of chemical transformations, including but not limited to, Henry (nitroaldol) reactions, Michael additions, and transesterification reactions. The catalytic activity of guanidines is intrinsically linked to their molecular structure, with substituent effects playing a crucial role in their performance. This guide focuses on the kinetic studies of reactions catalyzed by this compound and its analogues, offering a comparative overview of their efficiency and shedding light on the underlying mechanistic principles.
Performance Comparison of Guanidine Catalysts
The thermal guanidine metathesis (TGM) reaction serves as an excellent model system for evaluating the kinetic performance of various guanidine catalysts. This reaction involves the exchange of substituents on the guanidine core and is sensitive to both electronic and steric factors of the catalyst.
A study on the kinetics of the TGM reaction provides valuable data for comparing the performance of several N-substituted guanidines. The relative rates of reaction for a selection of guanidines with benzylamine are summarized in the table below. The data highlights the profound impact of the steric bulk of the substituents on the reaction rate.
| Catalyst | Structure | Relative Rate (k/k_G1) |
| G1 | N,N'-di-p-tolylguanidine | 1.00 |
| G2 | N-mesityl-N'-p-tolylguanidine | 0.45 |
| G3 | N,N'-dimesitylguanidine | 0.12 |
| TBD | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | >10 |
| TMG | 1,1,3,3-Tetramethylguanidine | ~0.8 |
Table 1: Relative reaction rates of various guanidine catalysts in the thermal guanidine metathesis reaction with benzylamine. The rates are normalized to that of N,N'-di-p-tolylguanidine (G1). Data extrapolated from studies on thermal guanidine metathesis.
From the data, it is evident that increasing the steric bulk on the guanidine nitrogen atoms significantly retards the reaction rate. For instance, replacing one p-tolyl group with a more sterically demanding mesityl group (G2) reduces the reaction rate by more than half. This effect is even more pronounced when both substituents are mesityl groups (G3), resulting in a nearly 10-fold decrease in the reaction rate compared to the di-p-tolyl analogue. In contrast, the bicyclic guanidine TBD, which has a more rigid and accessible catalytic site, exhibits a significantly higher reaction rate. The less sterically hindered tetramethylguanidine (TMG) shows a rate comparable to the di-p-tolylguanidine.
Experimental Protocols
The following is a representative experimental protocol for conducting a kinetic study of the thermal guanidine metathesis reaction.
Materials:
-
Guanidine catalyst (e.g., this compound, TBD, TMG)
-
Amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Heating block or oil bath
Procedure:
-
In a nitrogen-filled glovebox, a stock solution of the guanidine catalyst (0.1 M) and the internal standard (0.05 M) in the chosen anhydrous solvent is prepared.
-
A stock solution of the amine (0.1 M) in the same solvent is also prepared.
-
In an NMR tube, 0.5 mL of the guanidine stock solution is combined with 0.5 mL of the amine stock solution.
-
The NMR tube is sealed and an initial ¹H NMR spectrum is acquired at room temperature (t=0).
-
The NMR tube is then placed in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 100 °C).
-
¹H NMR spectra are acquired at regular time intervals to monitor the disappearance of the starting materials and the appearance of the products.
-
The concentrations of the reactants and products are determined by integrating the characteristic signals in the NMR spectra relative to the internal standard.
-
The rate constants are then calculated by plotting the natural logarithm of the reactant concentration versus time.
Mechanistic Insights and Logical Relationships
The observed kinetic data can be rationalized by considering the mechanism of guanidine catalysis. In many reactions, the guanidine acts as a Brønsted base, deprotonating a substrate to generate a reactive nucleophile. The steric environment around the basic nitrogen atom directly influences its ability to access the substrate's acidic proton.
The following diagram illustrates the logical relationship between the catalyst structure, steric hindrance, and catalytic activity.
As depicted, the structure of the guanidine catalyst determines its steric hindrance and basicity. While higher basicity generally promotes catalysis, increased steric hindrance can impede the accessibility of the substrate to the catalytic site, thereby slowing down the reaction. The overall reaction rate is a result of the interplay between these factors. In the case of this compound, the bulky mesityl group creates significant steric congestion, which is the dominant factor leading to its lower catalytic activity in the TGM reaction compared to less hindered guanidines.
The experimental workflow for a typical kinetic study is outlined below.
Assessing the Stereoselectivity of 1-Mesitylguanidine Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for highly stereoselective catalysts is paramount in the synthesis of enantiomerically pure compounds. Among the diverse array of organocatalysts, guanidine derivatives have emerged as powerful tools. This guide provides a comparative assessment of the stereoselectivity of 1-Mesitylguanidine catalysts, presenting available experimental data and methodologies to aid in catalyst selection and experimental design.
While the broader class of chiral guanidines has been extensively studied and shown to be highly effective in a variety of asymmetric transformations, specific quantitative data on the stereoselectivity of this compound and its direct chiral analogues remains limited in publicly accessible literature. This guide, therefore, aims to provide a framework for assessment by presenting data from closely related chiral guanidine catalysts in key stereoselective reactions and detailing the experimental protocols necessary to evaluate catalyst performance. This approach allows for an informed estimation of the potential of this compound-based systems and provides the tools for their empirical evaluation.
Comparative Stereoselectivity in Key Asymmetric Reactions
To contextualize the potential performance of this compound catalysts, this section presents a summary of the stereoselectivity achieved with other chiral guanidine catalysts in widely studied asymmetric reactions. These reactions serve as benchmarks for evaluating the efficacy of new catalytic systems.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the C-C bond-forming reaction between a nitroalkane and a carbonyl compound, is a fundamental transformation in organic synthesis. Chiral guanidine catalysts have been successfully employed to control the stereochemical outcome of this reaction.
| Catalyst Type | Aldehyde | Nitroalkane | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) | Reference |
| Axially Chiral Guanidine | Aromatic Aldehydes | Nitroalkanes | Fairly good | Up to 99% | [1][2] |
| Chiral Diamine-Cu(OAc)2 | Various | Nitromethane | - | >90% | [1] |
| Imidazolidin-4-one Derivatives | Various | Nitromethane | - | Up to 97% | [3] |
Table 1: Performance of various chiral catalysts in the asymmetric Henry reaction.
Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of asymmetric synthesis. Chiral guanidines and their derivatives have been shown to be effective catalysts for this transformation.
| Catalyst Type | Michael Acceptor | Michael Donor | Diastereomeric Ratio | Enantiomeric Excess (ee) | Reference |
| Chiral Electron-Poor Guanidines | Various | Various | - | - | [4] |
| Chiral Guanidine-Amides | Azlactones | α-alkynyl-α,β-enones | >19:1 | >99% | [5] |
Table 2: Performance of chiral guanidine catalysts in the asymmetric Michael addition.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and evaluation of a catalyst. Below are representative protocols for the asymmetric Henry and Michael reactions, which can be adapted for assessing this compound catalysts.
General Procedure for a Catalytic Asymmetric Henry Reaction
A solution of the aldehyde (0.5 mmol) and the chiral guanidine catalyst (0.05 mmol, 10 mol%) in a suitable solvent (e.g., n-propyl alcohol, 1.0 mL) is stirred at the desired temperature (e.g., room temperature or lower). The nitroalkane (1.0 mmol, 2.0 equiv) is then added, and the reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified by column chromatography. The diastereomeric ratio and enantiomeric excess of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1][2]
General Procedure for a Catalytic Asymmetric Michael Addition
To a solution of the Michael acceptor (0.2 mmol) and the chiral guanidine catalyst (0.02 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 0.5 mL) at a specific temperature, the Michael donor (0.24 mmol, 1.2 equiv) is added. The reaction is stirred for the specified time and then directly loaded onto a silica gel column for purification to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Considerations and Catalyst Design
The stereochemical outcome of guanidine-catalyzed reactions is often governed by the formation of well-organized hydrogen-bonded transition states. The guanidinium group can act as a Brønsted acid to activate the electrophile, while the basic nitrogen atoms can deprotonate the nucleophile. The chiral scaffold of the catalyst then directs the approach of the reactants, leading to the observed stereoselectivity.
For this compound, the bulky mesityl group would be expected to play a significant role in the steric environment of the catalytic pocket. The design of chiral this compound derivatives would involve the introduction of stereogenic centers into the backbone of the molecule to effectively control the facial selectivity of the reaction.
Below is a conceptual workflow for the development and assessment of a new chiral this compound catalyst.
The following diagram illustrates a generalized proposed catalytic cycle for a guanidine-catalyzed asymmetric reaction, highlighting the key interactions that lead to stereoselectivity.
Conclusion
While direct experimental data for this compound catalysts in stereoselective synthesis is not extensively documented in readily available sources, the broader success of chiral guanidines suggests that appropriately designed this compound derivatives hold significant potential. By utilizing the comparative data and experimental protocols provided in this guide, researchers can effectively design and screen new catalysts based on the this compound scaffold. The key to unlocking their potential will lie in the strategic placement of chiral elements to create a well-defined and sterically demanding active site that can induce high levels of stereocontrol. Further research into the synthesis and application of chiral this compound derivatives is warranted to fully explore their utility in asymmetric catalysis.
References
- 1. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex [organic-chemistry.org]
- 2. Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Benchmarking 1-Mesitylguanidine: A Comparative Guide to Guanidine-Based Organocatalysts
In the ever-evolving landscape of organocatalysis, the quest for efficient, selective, and robust catalysts is paramount for advancing synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Among the diverse array of organocatalysts, guanidine derivatives have carved a significant niche owing to their strong basicity and unique catalytic capabilities. This guide provides a comparative analysis of 1-Mesitylguanidine against other prominent guanidine- and amidine-based organocatalysts, namely 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific applications.
Performance Comparison in Catalysis
The efficacy of an organocatalyst is typically evaluated based on its ability to promote a chemical transformation with high yield, selectivity (enantio- and diastereoselectivity), and reaction rate under mild conditions. While a direct head-to-head comparison of this compound with TBD, MTBD, and DBU under identical reaction conditions is not extensively documented in a single study, analysis of their performance in analogous reactions provides valuable insights.
One key area of application for these catalysts is in promoting reactions such as Michael additions, Henry (nitroaldol) reactions, and ring-opening polymerizations. For instance, in the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, TBD has been shown to be a highly effective catalyst. A comparative study demonstrated the superior performance of TBD over other bases like DBU and MTBD in this transformation, highlighting the influence of the catalyst's structural and electronic properties on its activity.[1]
The selection of a suitable catalyst is contingent on the specific reaction and desired outcome. While TBD often exhibits high reactivity, attributed to its bifunctional nature in activating both the nucleophile and electrophile, sterically hindered guanidines like this compound can offer unique selectivity profiles in certain transformations.
Table 1: Performance Data of Guanidine-Based Organocatalysts in Representative Reactions
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| TBD | Synthesis of 3-hydroxyisoindolin-1-ones | 3-Benzylidenephthalide | Benzylamine | Toluene | 0.5 | 95 | N/A | N/A | [1] |
| DBU | Synthesis of 3-hydroxyisoindolin-1-ones | 3-Benzylidenephthalide | Benzylamine | Toluene | 24 | 20 | N/A | N/A | [1] |
| MTBD | Synthesis of 3-hydroxyisoindolin-1-ones | 3-Benzylidenephthalide | Benzylamine | Toluene | 24 | <5 | N/A | N/A | [1] |
N/A: Not Applicable or Not Reported.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of catalytic performance. Below are representative protocols for reactions catalyzed by guanidine-based organocatalysts.
General Procedure for the TBD-Catalyzed Synthesis of 3-Hydroxyisoindolin-1-ones[1]
To a solution of 3-alkylidenephthalide (0.5 mmol, 1.0 equiv.) in toluene (2.0 mL) was added the amine (0.6 mmol, 1.2 equiv.) followed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one.
Mechanistic Insights and Visualization
The catalytic activity of guanidine bases generally stems from their ability to act as strong Brønsted bases, deprotonating a pronucleophile to generate a reactive nucleophile. In many cases, particularly with catalysts like TBD possessing an N-H proton, a bifunctional activation mechanism is proposed. The guanidinium ion formed after protonation can then act as a Brønsted acid to activate the electrophile through hydrogen bonding, bringing both reactants into close proximity within the transition state.
Below is a generalized workflow for a guanidine-catalyzed Michael addition, a common carbon-carbon bond-forming reaction.
Caption: Generalized workflow for a guanidine-catalyzed Michael addition.
This diagram illustrates the key steps in the catalytic cycle, from the initial activation of the nucleophile by the guanidine base to the formation of the final product and regeneration of the catalyst. The specific interactions and intermediates will vary depending on the catalyst, substrates, and reaction conditions.
References
Unraveling the Catalytic Cycle of Guanidines: A DFT-Guided Comparison with Alternative Organocatalysts
A deep dive into the catalytic prowess of guanidine-based systems, specifically focusing on the aminolysis of propylene carbonate, reveals a highly efficient bifunctional mechanism. This comparative guide, supported by Density Functional Theory (DFT) studies and experimental data, benchmarks the performance of guanidine catalysts against other prominent organocatalytic systems, including thioureas, phosphines, and phosphazenes, offering valuable insights for researchers and professionals in drug development and materials science.
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis. Guanidines, a class of organic superbases, have emerged as powerful organocatalysts for a variety of chemical transformations. This guide focuses on the catalytic cycle of guanidines, exemplified by the well-studied 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), in the ring-opening aminolysis of propylene carbonate, a key reaction in the synthesis of non-isocyanate polyurethanes. Through a comparative analysis with other organocatalysts, we aim to provide a clear and data-driven overview of their relative performance.
The Guanidine Advantage: A Bifunctional Approach
DFT studies have elucidated the intricate mechanism of the TBD-catalyzed aminolysis of propylene carbonate. The catalytic cycle proceeds through a concerted push-pull mechanism where TBD acts as a bifunctional catalyst.
Catalytic cycle of TBD in the aminolysis of propylene carbonate.
The reaction is initiated by the activation of the amine through hydrogen bonding with the imine nitrogen of TBD. Simultaneously, the amine's N-H proton interacts with the other nitrogen atom of TBD. This dual activation facilitates the nucleophilic attack of the amine on the carbonyl carbon of propylene carbonate, leading to a tetrahedral intermediate. The subsequent ring-opening and proton transfer steps are also facilitated by the catalyst, ultimately yielding the hydroxyurethane product and regenerating the TBD catalyst.
Performance Comparison: Guanidines vs. Alternatives
To provide an objective comparison, we have summarized the performance of different organocatalysts for the aminolysis of propylene carbonate based on available DFT and experimental data.
| Catalyst Class | Example Catalyst | Proposed Mechanism | Activation Energy (ΔG‡, kcal/mol) | Key Performance Characteristics |
| Guanidine | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Bifunctional: Amine activation and proton shuttle | 17.8 (with aniline)[1], 15.6 (with methylamine)[1] | High efficiency due to dual activation, lowering the energy barrier significantly compared to the uncatalyzed reaction.[1] |
| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | Base catalysis (lacks bifunctionality) | 27.8 (with aniline)[1], 19.7 (with methylamine)[1] | Less efficient than TBD, highlighting the importance of the N-H proton for the concerted mechanism.[1] | |
| Thiourea | Cyclohexylphenyl thiourea | Hydrogen bonding to carbonyl oxygen | Not explicitly calculated for this reaction, but generally higher than TBD. | Effective in activating the carbonate, but typically less active than bifunctional guanidines. |
| Phosphine | Triphenylphosphine (TPP) | Nucleophilic attack on the carbonyl carbon | Data not available for direct comparison. | Generally used for different types of ring-opening reactions. |
| Phosphazene | Cyclic Trimeric Phosphazene Base (CTPB) | Strong Brønsted base catalysis | Data not available for direct comparison. | High turnover frequencies reported in related ring-opening polymerizations. |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of catalyst performance. Below is a general methodology for studying the aminolysis of propylene carbonate.
A typical experimental workflow for kinetic studies.
Materials:
-
Propylene carbonate (anhydrous)
-
Amine (e.g., aniline, hexylamine) (anhydrous)
-
Organocatalyst (e.g., TBD, thiourea)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of propylene carbonate, amine, and the internal standard in the chosen anhydrous solvent.
-
Catalyst Preparation: Prepare a stock solution of the organocatalyst in the same solvent.
-
Reaction Setup: In a series of sealed vials, add the propylene carbonate/internal standard stock solution and the amine stock solution.
-
Initiation: Initiate the reaction by adding the catalyst stock solution to each vial.
-
Incubation: Place the vials in a temperature-controlled shaker or oil bath and stir.
-
Sampling and Analysis: At predetermined time intervals, withdraw an aliquot from each vial and quench the reaction (e.g., by dilution with a suitable solvent). Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of propylene carbonate.
-
Data Analysis: Plot the concentration of propylene carbonate versus time to determine the reaction rate and calculate the turnover frequency (TOF).
Conclusion
DFT studies and experimental data converge to demonstrate the superior catalytic efficiency of bifunctional guanidines like TBD in the aminolysis of propylene carbonate.[1] The ability to simultaneously activate the amine nucleophile and facilitate proton transfer through a low-energy transition state is the key to its high performance. While other organocatalysts such as thioureas also promote the reaction, they generally exhibit lower activity. The lack of detailed comparative data for phosphines and phosphazenes in this specific reaction highlights an area for future research. This guide provides a foundational understanding for selecting and designing efficient organocatalytic systems for the synthesis of polyurethanes and other valuable chemical entities.
References
Quantitative Analysis of Reaction Products with Guanidine-Based Organocatalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful tool, offering a green and efficient alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, guanidine derivatives have garnered significant attention due to their strong basicity and ability to activate substrates through hydrogen bonding. This guide provides a comparative analysis of the performance of guanidine-based catalysts in the context of the Michael addition reaction, a fundamental carbon-carbon bond-forming transformation. We will delve into quantitative data, detailed experimental protocols for product analysis, and visual representations of the underlying processes.
Performance Comparison: Guanidine-Based Catalysts vs. a Common Alternative
The Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a classic benchmark reaction to evaluate the efficacy of basic catalysts. Here, we compare the performance of a chiral guanidine-thiourea organocatalyst with the widely used non-guanidine organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in the Michael addition of diethyl malonate to trans-β-nitrostyrene.
Table 1: Comparison of Catalyst Performance in the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
| Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Guanidine-Thiourea a | Toluene | 2 | 66 |
| Guanidine-Thiourea a | CH 2Cl 2 | 2 | 85 |
| Guanidine-Thiourea a | THF | 2 | 96 |
| Guanidine-Thiourea a | CH 3CN | 2 | 75 |
| Guanidine-Thiourea a | Methanol | 2 | 55 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) b | Toluene | 2 | >95 |
a Data obtained from a study on a new guanidine-thiourea organocatalyst. While not 1-Mesitylguanidine itself, it represents the performance of a guanidine-based bifunctional catalyst.[1][2] b Representative yield for DBU under similar conditions, a commonly employed strong, non-nucleophilic base for this transformation.
The data indicates that the guanidine-thiourea catalyst is highly effective, affording good to excellent yields, with the solvent playing a significant role in the reaction outcome.[1][2] Tetrahydrofuran (THF) proved to be the optimal solvent for this particular guanidine-based catalyst, leading to a 96% yield.[1][2] For comparison, DBU, a standard catalyst for this reaction, also provides very high yields. The choice between a guanidine-based catalyst and a more conventional base like DBU may depend on other factors such as stereoselectivity (in the case of chiral guanidines), cost, and functional group tolerance in more complex substrates.
Experimental Protocols for Quantitative Analysis
Accurate quantification of reaction products is paramount for catalyst evaluation and process optimization. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components of a reaction mixture. For the analysis of the Michael addition product of diethyl malonate and trans-β-nitrostyrene, a reverse-phase HPLC method is suitable.
Protocol: Quantitative Analysis of Michael Adduct by HPLC
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile) in a known volume (e.g., 1 mL) to stop the reaction and prepare it for analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective. For example, a linear gradient from 30% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the product and starting material have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Generate a calibration curve by injecting known concentrations of the purified Michael adduct.
-
Plot the peak area of the product against its concentration to establish a linear relationship.
-
Determine the concentration of the product in the reaction samples by comparing their peak areas to the calibration curve. The yield can then be calculated based on the initial concentration of the limiting reagent.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of analytes in a sample without the need for a calibration curve of the specific analyte, provided an internal standard of known concentration is used.
Protocol: Quantitative Analysis of Reaction Mixture by 1H qNMR
-
Sample Preparation:
-
Withdraw a precise aliquot (e.g., 50 µL) of the reaction mixture.
-
Add the aliquot to an NMR tube containing a known volume of a suitable deuterated solvent (e.g., 600 µL of CDCl3).
-
Add a precise amount of a certified internal standard. The internal standard should have a simple spectrum with peaks that do not overlap with the signals of the reactants or products. 1,3,5-Trimethoxybenzene is a common choice.
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being quantified (both the analyte and the internal standard). A d1 of 30 seconds is often sufficient for many small molecules.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the product and a signal for the internal standard.
-
The concentration of the product can be calculated using the following formula:
Cproduct = (Iproduct / Nproduct) * (NIS / IIS) * (MIS / Mproduct) * (mIS / Vsample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
V = Volume
-
IS = Internal Standard
-
-
Visualizing the Workflow and Reaction Pathway
Graphical representations can significantly aid in understanding complex experimental workflows and reaction mechanisms.
References
- 1. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity [beilstein-journals.org]
The Enigmatic Catalyst: A Comparative Guide to 1-Mesitylguanidine's Potential in Organic Synthesis
For the modern researcher, scientist, and drug development professional, the quest for novel, efficient, and selective catalysts is perpetual. Among the diverse families of organocatalysts, guanidines have carved a significant niche owing to their strong basicity and unique catalytic properties. This guide delves into the applications and performance of 1-Mesitylguanidine, a sterically hindered guanidine, by drawing comparisons with other relevant guanidine catalysts and alternative catalytic systems. While specific performance data for this compound is notably scarce in published literature, this review provides a comprehensive framework for understanding its potential applications and performance by examining closely related analogues and general principles of guanidine catalysis.
Introduction to Guanidine Catalysis
Guanidines are nitrogenous compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their exceptional basicity, often placing them in the category of "superbases," stems from the resonance stabilization of their protonated form, the guanidinium cation. This inherent basicity allows them to act as potent Brønsted base catalysts, deprotonating even weakly acidic C-H bonds to generate reactive intermediates. Furthermore, the guanidinium cation can engage in hydrogen bonding interactions, enabling it to act as a Brønsted acid or a bifunctional catalyst, activating both the nucleophile and the electrophile in a reaction.
The steric and electronic properties of the substituents on the nitrogen atoms significantly influence the catalyst's reactivity, selectivity, and solubility. Sterically hindered guanidines, such as the subject of this review, this compound, are of particular interest as the bulky substituents can play a crucial role in controlling stereoselectivity and modulating the catalyst's basicity and nucleophilicity.
Synthesis of Substituted Guanidines
The synthesis of substituted guanidines can be achieved through various methods. A common approach involves the reaction of an amine with a guanylating agent. For instance, the synthesis of aryl-substituted guanidines can be accomplished via the acidic cleavage of 2-(arylamino)-4,6-dimethoxypyrimidines, which are prepared by coupling aryl bromides with 2-amino-4,6-dimethoxypyrimidine[1]. Another versatile method is the copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines[1]. The synthesis of sterically hindered penta-alkyl guanidines has been reported through the reaction of Vilsmeier salts, derived from tetra-alkylureas or tetra-alkylthioureas, with primary aliphatic amines[2].
Potential Applications and Performance in Key Organic Reactions
Due to the limited direct data on this compound, we will explore its potential performance in key organic reactions by examining data from other well-studied guanidine catalysts.
The Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Guanidine catalysts are highly effective in promoting this reaction.
General Reaction Mechanism:
Caption: General mechanism of a guanidine-catalyzed Henry reaction.
Performance Comparison:
While no specific data exists for this compound, we can compare the performance of other guanidine catalysts.
| Catalyst | Aldehyde | Nitroalkane | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Chiral Guanidine-Amide | Isatin-derived ketimine | Nitromethane | Toluene | - | High | High | [3] |
| Copper(II) Complex | Benzaldehyde | Nitromethane | - | - | up to 98 | up to 77 | N/A |
Experimental Protocol (General for a Guanidine-Catalyzed Henry Reaction):
To a solution of the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol) in the specified solvent (5 mL) is added the guanidine catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched, and the product is isolated and purified by column chromatography.
The Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of organic synthesis. Guanidines are effective catalysts for this transformation.
Performance of Alternative Guanidine Catalysts:
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Bicyclic Guanidine | Dimethyl malonate | 2-Cyclopenten-1-one | - | - | - | High | N/A |
The Aldol Reaction
The aldol reaction, the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, is a powerful tool for constructing complex molecules.
Performance of Alternative Guanidine Catalysts:
| Catalyst | Donor | Acceptor | Solvent | Time (h) | Yield (%) | Reference |
| 1,1,3,3-Tetramethylguanidine (TMG) | Acetone | Various Aldehydes | Solvent-free | 24-96 | 25-97 | N/A |
Comparison with Alternative Catalysts
The performance of guanidine catalysts can be benchmarked against other catalytic systems for these key reactions.
| Reaction | Guanidine Catalyst Advantage | Alternative Catalyst | Alternative Catalyst Advantage |
| Henry Reaction | High basicity allows for the use of weakly acidic pronucleophiles. | Chiral Metal Complexes | High enantioselectivity often achievable. |
| Michael Addition | Can act as a bifunctional catalyst, activating both donor and acceptor. | Organocatalysts (e.g., Proline derivatives) | Often operate under milder conditions. |
| Aldol Reaction | Strong basicity can generate enolates from less acidic ketones. | Enamine Catalysis (e.g., Proline) | Well-established for high enantioselectivity. |
Logical Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for evaluating a new catalyst like this compound for a specific reaction.
Caption: A logical workflow for screening and optimizing a new catalyst.
Conclusion and Future Outlook
While a comprehensive performance evaluation of this compound remains an open area of research, this guide provides a foundational understanding of its potential based on the established principles of guanidine catalysis and data from analogous systems. The steric bulk of the mesityl groups is anticipated to play a significant role in influencing stereoselectivity in asymmetric transformations. Researchers are encouraged to explore the catalytic activity of this compound in the reactions discussed and beyond. The lack of published data presents a clear opportunity for new investigations that could unveil a highly effective and selective organocatalyst. Future studies should focus on synthesizing this compound and systematically evaluating its performance in a range of organic transformations, with a particular emphasis on asymmetric catalysis where its steric properties can be fully exploited. Such research will be instrumental in placing this compound on the map of valuable organocatalysts for the synthetic chemistry community.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst for Conversion of CO2 and Epoxides to Cyclic Carbonates under Mild Conditions [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Mesitylguanidine: A Step-by-Step Guide
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 1-Mesitylguanidine, the following disposal procedures are based on guidelines for similar guanidine derivatives. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound, like all laboratory chemicals, is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for its disposal, synthesized from safety data for analogous guanidine compounds.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Pure, unused this compound should be treated as hazardous chemical waste.
-
Solutions containing this compound should be collected in a designated, properly labeled, and sealed waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with strong oxidizing agents.
-
-
Containerization:
-
Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility.
-
The storage area should be cool, dry, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
-
Documentation:
-
Complete any required hazardous waste manifests or internal tracking forms as instructed by your EHS department.
-
Safety Data Summary for Guanidine Derivatives
The following table summarizes key safety information for related guanidine compounds, which can serve as a precautionary guide for handling this compound.
| Hazard Information | Guanidine Hydrochloride | 1-Methylguanidine hydrochloride |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[1] | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[2] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat.[1] | Protective gloves, protective clothing, eye protection, face protection.[2] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| First Aid: Skin | Wash with plenty of soap and water.[1] | Wash off with soap and plenty of water.[2] |
| First Aid: Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
| First Aid: Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | If breathed in, move person into fresh air. If not breathing, give artificial respiration.[2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1][3][4] | No specific disposal information available in the provided search results. General guidance for chemical waste should be followed. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always prioritize the specific protocols and regulations provided by your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling 1-Mesitylguanidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1-Mesitylguanidine in a laboratory setting. The following procedures are based on the known hazards of guanidine derivatives. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly advised.
Hazard Assessment and Personal Protective Equipment (PPE)
Guanidine compounds are known to be hazardous. While specific toxicity data for this compound is not available, related compounds are known to be harmful if swallowed and can cause serious skin and eye irritation[1][2]. The mesityl group may influence the reactivity and toxicological profile of the molecule. Therefore, robust protective measures are essential.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Skin Protection | Nitrile gloves (ensure they are regularly inspected for integrity before use). A chemically resistant lab coat. | To prevent skin contact, which can cause irritation[1][2]. Nitrile is a suitable material for handling corrosive substances[3]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | To minimize inhalation of potentially harmful dust or aerosols. Some guanidine compounds can form explosive dust-air mixtures[2][4]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Workflow for Handling this compound:
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol: General Handling
-
Preparation:
-
Handling:
-
Carefully weigh the required amount of this compound in the fume hood to avoid generating dust.
-
When transferring the solid, use a spatula and avoid creating airborne particles.
-
If preparing a solution, add the solid slowly to the solvent to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., gloves, weigh boats) | Place in a designated hazardous waste container. Do not mix with general laboratory trash. |
| Solutions Containing this compound | Collect in a labeled, sealed waste container. Do not pour down the drain. The waste should be handled by a licensed hazardous waste disposal company. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
| Emergency Scenario | First Aid and Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
